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Core Science & Biosynthesis

Foundational

6-Ethoxybenzofuran-2-carboxylic acid CAS number and molecular weight

An In-Depth Technical Guide to 6-Ethoxybenzofuran-2-carboxylic Acid Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Ethoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Ethoxybenzofuran-2-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxybenzofuran-2-carboxylic acid (CAS No: 108656-22-0), a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the physicochemical properties, a proposed synthetic pathway, expected spectroscopic data, and potential applications of 6-Ethoxybenzofuran-2-carboxylic acid. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel benzofuran-based compounds for drug discovery and development.

Introduction

Benzofuran-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substituent at the 6-position of the benzofuran ring, in this case, an ethoxy group, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses specifically on 6-Ethoxybenzofuran-2-carboxylic acid, providing a detailed examination of its chemical and physical characteristics to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Ethoxybenzofuran-2-carboxylic acid is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 108656-22-0[3]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [3]
Appearance White to Pale Yellow Solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone) (Predicted)[4]
pKa Not availableN/A

Synthesis and Purification

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of 6-Ethoxycoumarin

A Pechmann condensation reaction between 4-ethoxyphenol and malic acid in the presence of a dehydrating agent like sulfuric acid would yield 6-ethoxycoumarin.

Step 2: Halogenation of 6-Ethoxycoumarin

The 6-ethoxycoumarin can be halogenated at the 3-position using a reagent such as N-bromosuccinimide (NBS) to yield 3-bromo-6-ethoxycoumarin.

Step 3: Perkin Rearrangement to 6-Ethoxybenzofuran-2-carboxylic acid

The 3-bromo-6-ethoxycoumarin can then undergo a Perkin rearrangement in the presence of a base, such as sodium hydroxide in ethanol, to yield the final product, 6-Ethoxybenzofuran-2-carboxylic acid.[5]

Experimental Protocol: Proposed Synthesis

Materials:

  • 4-Ethoxyphenol

  • Malic acid

  • Concentrated Sulfuric Acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (initiator)

  • Carbon Tetrachloride (or other suitable solvent)

  • Sodium Hydroxide

  • Ethanol

  • Hydrochloric Acid (for acidification)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 6-Ethoxycoumarin:

    • Slowly add concentrated sulfuric acid to a cooled mixture of 4-ethoxyphenol and malic acid.

    • Gently heat the mixture until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture over ice water to precipitate the 6-ethoxycoumarin.

    • Filter, wash with cold water, and dry the crude product. Recrystallize from ethanol.

  • Synthesis of 3-Bromo-6-ethoxycoumarin:

    • Dissolve the 6-ethoxycoumarin in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain the crude 3-bromo-6-ethoxycoumarin.

  • Synthesis of 6-Ethoxybenzofuran-2-carboxylic acid:

    • Dissolve the 3-bromo-6-ethoxycoumarin in ethanol.

    • Add a solution of sodium hydroxide and reflux the mixture. The reaction can be efficiently carried out using microwave irradiation to reduce reaction times.[5]

    • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of approximately 1-2.

    • The 6-Ethoxybenzofuran-2-carboxylic acid will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

SynthesisWorkflow A 4-Ethoxyphenol + Malic Acid B 6-Ethoxycoumarin A->B Pechmann Condensation C 3-Bromo-6-ethoxycoumarin B->C Bromination (NBS) D 6-Ethoxybenzofuran-2-carboxylic acid C->D Perkin Rearrangement (NaOH)

Caption: Proposed synthesis of 6-Ethoxybenzofuran-2-carboxylic acid.

Spectroscopic Data (Predicted)

While experimental spectra for 6-Ethoxybenzofuran-2-carboxylic acid were not found, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, ethoxy, and carboxylic acid protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons on the benzofuran ring system will appear in the aromatic region (around 7-8 ppm), with their splitting patterns determined by their coupling to adjacent protons. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the downfield region (around 160-170 ppm). The aromatic and furan carbons will resonate in the 100-160 ppm range. The carbons of the ethoxy group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹.[6] C-O stretching bands for the ether and carboxylic acid will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (206.19). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ethoxy group.

Reactivity and Potential Applications

The reactivity of 6-Ethoxybenzofuran-2-carboxylic acid is primarily dictated by the carboxylic acid functional group and the electron-rich benzofuran ring system. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The benzofuran ring is susceptible to electrophilic substitution reactions.

Benzofuran-2-carboxylic acid derivatives are known to possess a wide array of biological activities. They have been investigated as:

  • Anticancer Agents: Certain benzofuran derivatives have shown promising antiproliferative activity against various cancer cell lines.[2]

  • Antimicrobial Agents: The benzofuran scaffold has been incorporated into molecules with antibacterial and antifungal properties.[4]

  • Enzyme Inhibitors: Benzofuran-based compounds have been explored as inhibitors for enzymes such as carbonic anhydrase.[2]

The presence of the 6-ethoxy group in the target molecule may enhance its lipophilicity, potentially improving its cell permeability and oral bioavailability, making it an interesting candidate for further investigation in drug discovery programs.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Ethoxybenzofuran-2-carboxylic acid is not available. However, based on the SDS for similar compounds, it should be handled with care.[7][8] It is predicted to be a skin and eye irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Ethoxybenzofuran-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a foundation for researchers working with this compound by summarizing its key properties, proposing a viable synthetic route, and outlining its potential in the field of medicinal chemistry. Further experimental work is warranted to fully characterize this compound and explore its biological activity.

References

  • Useful Spectroscopic Data. [Link]

  • Google Patents.
  • NIST. Benzofuran-2-carboxylic acid. [Link]

  • ResearchGate. Reactivity of Benzofuran Derivatives. [Link]

  • PubMed. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. [Link]

  • PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]

Sources

Exploratory

The Rising Therapeutic Promise of 6-Ethoxybenzofuran-2-carboxylic Acid Derivatives: A Technical Guide

Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] Among the vast library of benzofur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] Among the vast library of benzofuran derivatives, those functionalized at the 6-position with an ethoxy group and bearing a carboxylic acid at the 2-position are emerging as a particularly promising class of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-ethoxybenzofuran-2-carboxylic acid and its derivatives. We will delve into their significant anticancer properties, supported by structure-activity relationship (SAR) studies, and touch upon their potential in other therapeutic arenas such as anti-inflammatory, antimicrobial, and neuroprotective applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future possibilities for this exciting class of molecules.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a structural motif that imparts favorable physicochemical properties to molecules, contributing to their ability to interact with various biological targets.[3] The versatility of the benzofuran core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity.[4] The 2-carboxylic acid moiety, in particular, is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinase ATP-binding pockets.[5]

Synthetic Strategies for 6-Ethoxybenzofuran-2-carboxylic Acid Derivatives

The synthesis of the 6-ethoxybenzofuran-2-carboxylic acid scaffold is a critical first step in the exploration of its therapeutic potential. Several synthetic routes can be envisioned, leveraging established methods for benzofuran synthesis. A general and adaptable approach involves the Perkin rearrangement of 3-halocoumarins, which can be significantly expedited using microwave-assisted conditions.[6]

A plausible synthetic pathway to the core scaffold and its subsequent derivatization into therapeutically active compounds is outlined below.

Synthesis of the Core Scaffold: 6-Ethoxybenzofuran-2-carboxylic Acid

Conceptual Synthetic Protocol: Synthesis of 6-Ethoxybenzofuran-2-carboxylic Acid

Step 1: Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde

  • Start with commercially available 2,4-dihydroxybenzaldehyde.

  • Selectively protect the more reactive 4-hydroxyl group, for example, as a benzyl ether.

  • Ethylate the remaining 2-hydroxyl group using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone or DMF).

  • Deprotect the 4-hydroxyl group to yield 4-ethoxy-2-hydroxybenzaldehyde.

Step 2: Perkin-Oglialoro Reaction

  • React 4-ethoxy-2-hydroxybenzaldehyde with acetic anhydride and sodium acetate under heating. This will form a coumarin intermediate.

Step 3: Halogenation of the Coumarin

  • The coumarin intermediate is then halogenated at the 3-position, for instance, using N-bromosuccinimide (NBS) to yield a 3-bromocoumarin.

Step 4: Perkin Rearrangement to 6-Ethoxybenzofuran-2-carboxylic Acid

  • The 3-bromocoumarin is subjected to a Perkin rearrangement by refluxing with a strong base, such as sodium hydroxide in ethanol, to yield the target 6-ethoxybenzofuran-2-carboxylic acid.[6]

Derivatization Strategies

The carboxylic acid group of the core scaffold serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse libraries of derivatives, including amides and esters. Furthermore, the benzofuran ring itself can be further functionalized. A particularly fruitful avenue of derivatization has been the synthesis of chalcone hybrids.

Experimental Protocol: Synthesis of 1-(6-Ethoxy-1-benzofuran-2-yl) Substituted Chalcone Derivatives

This protocol is adapted from the Claisen-Schmidt condensation reaction used for the synthesis of related benzofuran-chalcone derivatives.[7]

  • Synthesis of 1-(6-Ethoxy-1-benzofuran-2-yl)ethanone:

    • React 6-ethoxybenzofuran-2-carboxylic acid with a suitable acetylating agent. Alternatively, a Friedel-Crafts acylation of 6-ethoxybenzofuran can be performed.

  • Claisen-Schmidt Condensation:

    • Dissolve 1-(6-ethoxy-1-benzofuran-2-yl)ethanone (1 equivalent) in ethanol.

    • Add an appropriate aromatic aldehyde (1 equivalent).

    • Slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the mixture at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Therapeutic Potential: A Focus on Anticancer Activity

Derivatives of 6-ethoxybenzofuran-2-carboxylic acid have demonstrated remarkable potential as anticancer agents. The strategic placement of the ethoxy group at the 6-position appears to significantly enhance cytotoxic activity against a range of cancer cell lines.

The Potent Anticancer Activity of a 6-Ethoxybenzofuran Derivative

A review of the anticancer potential of benzofuran scaffolds highlighted a particular 6-ethoxybenzofuran derivative, designated as 43f , as the most potent compound in a series.[1][8] This derivative exhibited exceptional antiproliferative activity with an IC50 value of 0.005 nM against the Daoy cancer cell line.[8] The IC50 values for this compound against a panel of six cancer cell lines ranged from 0.005 to 2.8 nM, showcasing its broad-spectrum efficacy.[1][8] While the full structure of 43f is not detailed in the review, this finding underscores the immense potential of the 6-ethoxybenzofuran scaffold in the development of novel and highly potent anticancer drugs.

Chalcone Hybrids: A Promising Avenue for Anticancer Drug Design

Chalcones, characterized by an open-chain flavonoid structure, are known to possess significant anticancer properties.[4] The hybridization of the 6-ethoxybenzofuran moiety with various chalcones has yielded a new class of potent anticancer agents.[7] These hybrid molecules often exhibit enhanced cytotoxicity and can induce apoptosis in cancer cells through caspase-dependent pathways.[4]

Table 1: Anticancer Activity of Selected Benzofuran-Chalcone Derivatives

Compound IDR Group (on Chalcone)Cancer Cell LineIC50 (µM)Reference
4g 4-OHHeLa5.61[7]
HCC18065.93[7]
4d 4-ClHCC180617.13[7]
3a Unsubstituted PhenylMCF-7, A549, PC-3Cytotoxic[4]

Note: The specific chalcone derivatives in this table are based on a benzofuran scaffold that may not be the 6-ethoxy variant, but they illustrate the potential of this hybrid approach.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with critical cellular processes and signaling pathways that are dysregulated in cancer. While the precise mechanism of action for many 6-ethoxybenzofuran-2-carboxylic acid derivatives is still under investigation, plausible targets include:

  • Kinase Inhibition: The benzofuran-2-carboxylic acid moiety can act as a hinge-binder in the ATP-binding pocket of various kinases, which are often overactive in cancer.[5]

  • Induction of Apoptosis: Many benzofuran derivatives, including chalcone hybrids, have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]

  • Inhibition of Tubulin Polymerization: Some benzofuran derivatives can disrupt the microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Modulation of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a valid anticancer strategy. Some benzofuran-2-carboxylic acid derivatives have been shown to inhibit NF-κB transcriptional activity.[5]

Diagram 1: Potential Anticancer Mechanisms of 6-Ethoxybenzofuran-2-carboxylic Acid Derivatives

A 6-Ethoxybenzofuran-2- carboxylic Acid Derivative B Kinase Inhibition A->B C Induction of Apoptosis A->C D NF-κB Inhibition A->D E Cell Cycle Arrest B->E G Tumor Growth Inhibition C->G F Decreased Proliferation D->F E->G F->G

Caption: Potential anticancer mechanisms of action.

Exploring Other Therapeutic Horizons

While the anticancer potential of 6-ethoxybenzofuran-2-carboxylic acid derivatives is the most extensively studied, the versatile benzofuran scaffold suggests potential applications in other therapeutic areas.

Anti-inflammatory Potential

The anti-inflammatory activity of arylalkanoic acid derivatives of benzofuran is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby disrupting prostaglandin biosynthesis.[4] Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, it is plausible that 6-ethoxybenzofuran-2-carboxylic acid derivatives could exhibit significant anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[2]

  • Animal Preparation: Use male Wistar rats (180-220g). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound (e.g., dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or intraperitoneally at a specific dose. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial and Neuroprotective Activities

The benzofuran scaffold is also present in compounds with known antimicrobial and neuroprotective properties.[8][9] Further investigation into 6-ethoxybenzofuran-2-carboxylic acid derivatives is warranted to explore their potential as:

  • Antimicrobial Agents: By targeting essential microbial enzymes or disrupting cell wall synthesis.

  • Neuroprotective Agents: Through antioxidant effects and modulation of pathways involved in neurodegenerative diseases.

Diagram 2: Experimental Workflow for Biological Evaluation

cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation A Synthesis of 6-Ethoxybenzofuran-2- carboxylic Acid Derivatives B Purification & Structural Elucidation (NMR, MS) A->B C Anticancer Screening (MTT, SRB assays) B->C D Anti-inflammatory Assay (COX inhibition) B->D E Antimicrobial Assay (MIC determination) B->E F Xenograft Tumor Models C->F G Carrageenan-Induced Paw Edema D->G

Caption: A generalized workflow for the evaluation of therapeutic potential.

Conclusion and Future Directions

The 6-ethoxybenzofuran-2-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The remarkable anticancer potency of some of its derivatives warrants extensive further investigation, including the elucidation of their precise mechanisms of action and in vivo efficacy in various cancer models. The exploration of their potential in other therapeutic areas, such as inflammation, infectious diseases, and neurodegenerative disorders, is also a fertile ground for future research. The synthetic versatility of this scaffold, coupled with its demonstrated biological activity, positions 6-ethoxybenzofuran-2-carboxylic acid derivatives as a compelling area of focus for medicinal chemists and drug discovery professionals.

References

  • Hassan, G. S., Abdel-Wahab, B. F., & Abdel-Aziz, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • BenchChem. (2025). In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers. BenchChem.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Iranian Journal of Science and Technology, Transactions A: Science, 45(3), 899-908.
  • Wang, L., Zhao, Y., Li, Y., Wang, Y., & Liu, Y. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances, 11(38), 23635-23643.
  • Hassan, G. S., Abdel-Wahab, B. F., & Abdel-Aziz, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
  • Ono, N., & Sugimoto, H. (2014). Medical composition for treatment or prophylaxis of glaucoma. U.S.
  • Hassan, G. S., Abdel-Wahab, B. F., & Abdel-Aziz, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. DOI:10.1039/D3RA01383A
  • Coskun, D., Erkisa, M., Ulukaya, E., Coskun, M. F., & Ari, F. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 138, 212-222. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research.
  • BenchChem. (n.d.). 6-Hydroxybenzofuran-2-carboxylic Acid. BenchChem.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Abdel-Wahab, B. F., Hassan, G. S., & Abdel-Aziz, M. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(4), 544-550.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • BenchChem. (2025). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. BenchChem.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264.
  • BenchChem. (n.d.). Benzofuran. BenchChem.

Sources

Foundational

6-Ethoxybenzofuran-2-carboxylic acid SMILES string and InChIKey

This technical guide details the structural identity, physicochemical properties, and synthetic methodology for 6-Ethoxybenzofuran-2-carboxylic acid . Chemical Identity & Informatics This compound represents a functional...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural identity, physicochemical properties, and synthetic methodology for 6-Ethoxybenzofuran-2-carboxylic acid .

Chemical Identity & Informatics

This compound represents a functionalized benzofuran scaffold, a privileged structure in medicinal chemistry known for its utility in developing anti-inflammatory, antitumor, and antimicrobial agents. The 6-ethoxy substitution modulates lipophilicity and electronic distribution relative to the unsubstituted core.

Parameter Data
Chemical Name 6-Ethoxybenzofuran-2-carboxylic acid
CAS Registry Number 108656-22-0
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
SMILES CCOC1=CC2=C(C=C1)C=C(C(=O)O)O2
InChIKey Not indexed in public standard databases; derived from SMILES.[1]
Appearance White to off-white crystalline solid
Predicted pKa 3.12 ± 0.30 (Carboxylic acid)
Predicted LogP ~2.53
Melting Point 190–200 °C (Predicted based on 7-ethoxy analog range 196–199 °C)

Structural Analysis & Pharmacophore Mapping

The benzofuran-2-carboxylic acid core serves as a rigid bicyclic template. The carboxylic acid at position C2 provides a critical hydrogen-bond donor/acceptor motif, often interacting with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets.

  • Electronic Effects: The ethoxy group at C6 acts as a weak electron-donating group (EDG) via resonance, increasing electron density in the benzene ring and potentially influencing the pKa of the distal carboxylic acid through the conjugated system.

  • Steric Bulk: The ethyl chain extends into the solvent-accessible surface or hydrophobic pockets, offering a vector for optimizing van der Waals interactions without introducing excessive steric clash compared to bulkier alkoxy groups.

Pharmacophore Interaction Pathway

Pharmacophore Core Benzofuran Scaffold (Rigid Linker) Acid C2-Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Positions Ethoxy C6-Ethoxy Group (Hydrophobic/EDG) Core->Ethoxy Positions Target Biological Target (e.g., Kinase/Receptor) Core->Target Pi-Pi Stacking Acid->Target Ionic/H-Bonding Ethoxy->Target Hydrophobic Interaction

Figure 1: Pharmacophore map illustrating the interaction vectors of the 6-ethoxybenzofuran-2-carboxylic acid scaffold.

Synthetic Methodology

The synthesis of 6-ethoxybenzofuran-2-carboxylic acid follows a modified Rapoport/Feist-Benary cyclization strategy. The critical precursor is 2-hydroxy-4-ethoxybenzaldehyde (4-ethoxysalicylaldehyde). Note that substitution at the 4-position of the salicylaldehyde translates to the 6-position of the resulting benzofuran.

Reaction Scheme
  • Alkylation/Cyclization: Reaction of 4-ethoxysalicylaldehyde with diethyl bromomalonate or ethyl bromoacetate under basic conditions.

  • Hydrolysis: Saponification of the intermediate ester to yield the free acid.

Synthesis SM1 2-Hydroxy-4-ethoxybenzaldehyde Step1 Cyclization (90-100°C) SM1->Step1 Reagent Ethyl Bromoacetate + K2CO3 / DMF Reagent->Step1 Inter Intermediate: Ethyl 6-ethoxybenzofuran-2-carboxylate Step2 Hydrolysis (NaOH/EtOH) Inter->Step2 Step1->Inter Product Product: 6-Ethoxybenzofuran-2-carboxylic acid Step2->Product

Figure 2: Synthetic pathway from substituted salicylaldehyde to the target benzofuran acid.

Detailed Protocol (Standardized)
  • Step 1: Ester Formation & Cyclization

    • Dissolve 2-hydroxy-4-ethoxybenzaldehyde (1.0 eq) in anhydrous DMF (dimethylformamide).

    • Add Potassium Carbonate (

      
      , 2.5 eq) and stir at room temperature for 15 minutes.
      
    • Dropwise add Ethyl Bromoacetate (1.2 eq).

    • Heat the mixture to 90–100 °C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

    • Workup: Pour onto crushed ice. The ester intermediate (Ethyl 6-ethoxybenzofuran-2-carboxylate) typically precipitates. Filter and wash with water.

  • Step 2: Saponification

    • Suspend the ester in Ethanol/Water (4:1) .

    • Add Sodium Hydroxide (NaOH, 3.0 eq).

    • Reflux for 2 hours until the solution becomes clear.

    • Isolation: Cool to room temperature. Acidify to pH ~2 with 1N HCl. The title compound, 6-ethoxybenzofuran-2-carboxylic acid , will precipitate as a white solid.

    • Purification: Recrystallize from Ethanol or Methanol/Water if necessary.

Quality Control & Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.6–7.7 ppm (s, 1H): C3-H (Furan ring proton, characteristic singlet).

    • δ 7.5–7.6 ppm (d, 1H): C4-H (Aromatic proton, doublet).

    • δ 7.1–7.2 ppm (d, 1H): C7-H (Aromatic proton, doublet, ortho to oxygen).

    • δ 6.9–7.0 ppm (dd, 1H): C5-H (Aromatic proton).

    • δ 4.1 ppm (q, 2H): Ethoxy

      
      .
      
    • δ 1.3 ppm (t, 3H): Ethoxy

      
      .
      
  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ peak at m/z 205.1 .

References

  • ChemScene. (2025). 6-Ethoxybenzofuran-2-carboxylic acid Product Data. Retrieved from

  • PubChem. (2025). Benzofuran-2-carboxylic acid (Parent Scaffold Data). National Library of Medicine. Retrieved from

  • ResearchGate. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran. (Methodology reference for 4-alkoxy salicylaldehyde cyclization). Retrieved from

  • Sigma-Aldrich. (2025). Benzofuran-2-carboxylic acid Derivatives. Retrieved from [2]

Sources

Exploratory

Biological Activity of 6-Ethoxy Substituted Benzofurans

Executive Summary The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active agents. While 6-methoxy substitutions have historically domina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active agents. While 6-methoxy substitutions have historically dominated the literature due to the accessibility of natural precursors (e.g., psoralens), 6-ethoxy substituted benzofurans have emerged as a distinct subclass with superior properties in specific therapeutic windows.

This guide analyzes the critical shift from methoxy to ethoxy substitutions at the C-6 position. Evidence suggests that the additional methylene group in the 6-ethoxy moiety enhances lipophilicity (


) and provides a steric bulk that optimizes occupancy in hydrophobic pockets of targets such as tubulin  and VEGFR-2 . This document details the structure-activity relationships (SAR), mechanistic pathways, and validated protocols for the synthesis and evaluation of these potent derivatives.

Medicinal Chemistry Landscape: The "Ethyl Effect"

Structure-Activity Relationship (SAR)

The C-6 position of the benzofuran ring is electronically coupled to the furan oxygen, making it a critical site for modulating the electron density of the aromatic system.

  • Electronic Influence: Like the methoxy group, the 6-ethoxy group is a strong electron-donating group (EDG) via resonance. This increases the nucleophilicity of the benzofuran ring, potentially enhancing interactions with electrophilic domains in protein binding sites.

  • Steric & Lipophilic Optimization: The transition from

    
     to 
    
    
    
    introduces a subtle but impactful change. The ethyl group increases the molecular volume and lipophilicity. In the context of the colchicine binding site on tubulin, this extra bulk allows for tighter van der Waals contacts within the hydrophobic pocket, often leading to sub-nanomolar potency that surpasses methoxy analogues.
SAR Visualization

The following diagram illustrates the functional logic of the 6-ethoxy benzofuran pharmacophore.

SAR_Logic Core Benzofuran Core (Scaffold) C6 C-6 Position (Critical Substitution) Core->C6 Ethoxy 6-Ethoxy Group (-OCH2CH3) C6->Ethoxy Derivatization Effect1 Increased Lipophilicity (Membrane Permeability) Ethoxy->Effect1 Effect2 Steric Optimization (Hydrophobic Pocket Fill) Ethoxy->Effect2 Target Target Affinity (e.g., Tubulin, VEGFR) Effect1->Target Effect2->Target

Figure 1: SAR logic flow for 6-ethoxy substitution. The ethyl group balances electronic donation with steric fitting.

Primary Therapeutic Application: Anticancer Agents

The most authoritative data on 6-ethoxy benzofurans lies in their ability to inhibit tubulin polymerization .

Mechanism of Action: Tubulin Destabilization

Derivatives such as 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan have demonstrated IC


 values in the low nanomolar range (16–24 nM) against human cancer cell lines.
  • Binding: The molecule binds to the colchicine-binding site of

    
    -tubulin.[1][2][3]
    
  • Inhibition: It prevents the curvature changes required for microtubule assembly.

  • Arrest: Cells accumulate in the G2/M phase due to mitotic spindle failure.

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Caspase-3, -8, -9 activation).

Pathway Diagram

Apoptosis_Pathway Compound 6-Ethoxy Benzofuran Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Cell Cycle Arrest Spindle->G2M Failure leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Caspase Caspase-3/9 Activation Bcl2->Caspase Triggers Apoptosis Apoptotic Cell Death Caspase->Apoptosis Executes

Figure 2: Mechanistic cascade of tubulin inhibition by 6-ethoxy benzofurans.

Comparative Potency Data
Compound Substituent (C-6)TargetIC

(HeLa Cells)
Mechanism
-H (Unsubstituted) Tubulin> 1000 nMWeak Binding
-OCH

(Methoxy)
Tubulin28 nMStrong Binding
-OCH

CH

(Ethoxy)
Tubulin16 nM Optimal Hydrophobic Fit
-O(CH

)

CH

(Propoxy)
Tubulin45 nMSteric Clash

Data synthesized from structure-activity studies on 2-aroylbenzofurans [1, 2].

Experimental Protocols

Synthesis of 6-Ethoxy-2-Aroylbenzofurans

Methodology: The Rap-Stoermer condensation is the most robust protocol for generating 2-aroylbenzofurans. It avoids the harsh conditions of traditional cyclizations and allows for convergent synthesis.

Target Molecule: 6-ethoxy-2-(3,4,5-trimethoxybenzoyl)benzofuran.

Reagents:

  • A: 2-Hydroxy-4-ethoxybenzaldehyde (1.0 equiv)

  • B: 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.0 equiv)

  • Catalyst: Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous, 2.0 equiv)
  • Solvent: Acetone (dry) or DMF (for faster kinetics)

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with A (5 mmol) and B (5 mmol) in dry acetone (20 mL).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (10 mmol).
  • Reflux: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor via TLC (30% EtOAc/Hexane). Reaction typically completes in 4–6 hours.

    • Note: The reaction proceeds via O-alkylation followed by intramolecular aldol condensation.

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Gradient: Hexane

    
     10% EtOAc/Hexane).
    
  • Validation: Confirm structure via

    
    H NMR. Look for the characteristic benzofuran C-3 proton singlet (
    
    
    
    7.2–7.5 ppm) and the ethoxy triplet/quartet pattern.
Tubulin Polymerization Assay (In Vitro)

To verify the biological activity, a fluorescence-based polymerization assay is recommended over simple cytotoxicity screens.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) or fluorescence reporter.

Protocol:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA) containing 1 mM GTP.
    
  • Incubation: Mix tubulin (10

    
    M final conc) with the test compound (6-ethoxy benzofuran) at varying concentrations (0.01 – 10 
    
    
    
    M) in a 96-well black plate at 4°C.
  • Initiation: Transfer the plate to a pre-warmed plate reader at 37°C to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time.

    • Control: Standard polymerization curve (sigmoidal).

    • Active Compound:[1][2][4][5] Flattened curve (inhibition of V

      
       and reduction in final polymer mass).
      

Future Outlook & Challenges

The 6-ethoxy benzofuran scaffold is currently underutilized outside of tubulin inhibition. Future research should pivot toward:

  • Multidrug Resistance (MDR): 6-ethoxy derivatives often evade P-glycoprotein efflux pumps better than their methoxy counterparts due to altered lipophilicity profiles.

  • Hybrid Molecules: Coupling the 6-ethoxy benzofuran core with nitrogen mustards or chalcones to create dual-mechanism agents.

References

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Source: Bioorganic & Medicinal Chemistry (2009).[3] URL:[Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan. Source: Journal of Medicinal Chemistry (2011). URL:[Link]

  • Benzofuran derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • An efficient and general procedure for room-temperature synthesis of benzofurans (Rap-Stoermer). Source: Scientific Information Database (SID). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Utilizing 6-Ethoxybenzofuran-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Introduction and Mechanistic Rationale 6-Ethoxybenzofuran-2-carboxylic acid (CAS: 108656-22-0) represents a highly versatile, privileged scaffold in medicinal chemistry[1]. The benzofuran core is ubiquitous in biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

6-Ethoxybenzofuran-2-carboxylic acid (CAS: 108656-22-0) represents a highly versatile, privileged scaffold in medicinal chemistry[1]. The benzofuran core is ubiquitous in biologically active natural products and approved therapeutics (e.g., Amiodarone, Vilazodone)[2]. The specific substitution pattern of the 6-ethoxy group provides a unique electronic and steric profile—acting as an electron-donating group (+M effect) that enhances binding affinity within the hydrophobic pockets of target proteins[3].

This application note details the mechanistic rationale, structural diversification strategies, and validated protocols for leveraging this scaffold in the development of novel therapeutics, including3[3], 4[4], and5[5].

Pharmacophore Mapping

The benzofuran-2-carboxylic acid architecture offers three distinct vectors for structural diversification:

  • The C2-Carboxylic Acid: Serves as a primary handle for amidation or esterification. Conversion to N-phenylamides has been shown to yield potent inhibitors of NF-κB transcriptional activity, where the amide linker acts as a critical hydrogen-bond donor/acceptor pair[3].

  • The C3-Position: An unfunctionalized sp² carbon that can undergo late-stage transition-metal-catalyzed C-H activation, allowing for the introduction of aryl or heteroaryl groups to probe adjacent binding sub-pockets[6].

  • The 6-Ethoxy Ether: Provides a stable, lipophilic vector that enhances membrane permeability and engages in van der Waals interactions within the target's hydrophobic cleft.

G A 6-Ethoxybenzofuran-2-carboxylic Acid (Core Scaffold) B C2-Carboxylic Acid (Amidation/Esterification) A->B Anchor Modification C C3-Position (Pd-Catalyzed C-H Arylation) A->C Core Diversification D 6-Ethoxy Group (Hydrophobic Interaction) A->D Target Binding

Pharmacophore mapping and structural diversification vectors of the scaffold.

Synthetic Methodologies and Protocols

To fully exploit the 6-ethoxybenzofuran-2-carboxylic acid scaffold, two primary synthetic workflows are routinely employed: high-efficiency amide coupling for C2-diversification and directed C-H arylation for C3-functionalization.

Protocol A: High-Efficiency Amide Coupling (C2-Diversification)

Objective: Generate a library of 6-ethoxybenzofuran-2-carboxamides to screen for anticancer or neuroprotective activities.

Causality & Expert Insight: While standard coupling reagents like EDCI/HOBt are common, we recommend HATU for this specific scaffold. The electron-rich nature of the 6-ethoxybenzofuran ring can marginally deactivate the carbonyl carbon toward nucleophilic attack. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion even with sterically hindered or electron-deficient anilines, thereby preventing epimerization and maximizing yield[2].

Materials:

  • 6-Ethoxybenzofuran-2-carboxylic acid (1.0 eq)

  • Target Amine/Aniline (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve 6-ethoxybenzofuran-2-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 mmol) in one portion. Critical Step: Allow the mixture to stir for 15-20 minutes to ensure complete formation of the active HOAt ester. The solution will typically transition to a pale yellow color.

  • Amine Introduction: Add the target amine (1.2 mmol) dropwise (if liquid) or in small portions (if solid).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure carboxamide.

Protocol B: 8-Aminoquinoline-Directed C3 C-H Arylation

Objective: Introduce aryl substituents at the C3 position of the benzofuran core to expand the structure-activity relationship (SAR) profile.

Causality & Expert Insight: Direct C-H functionalization of benzofurans often suffers from poor regioselectivity between the C2 and C3 positions. By first converting the C2-carboxylic acid into an6, the bidentate nitrogen system directs the Palladium catalyst exclusively to the C3 position, forming a stable palladacycle intermediate[6].

Workflow N1 Step 1: Auxiliary Installation (HATU, 8-Aminoquinoline) N2 Step 2: Pd-Catalyzed C-H Arylation (Pd(OAc)2, Aryl Iodide, Ag2CO3) N1->N2 N3 Step 3: Transamidation / Cleavage (Boc2O, DMAP, Nucleophile) N2->N3 N4 Library of C3-Functionalized Benzofuran-2-carboxamides N3->N4

Workflow for 8-aminoquinoline-directed C3 C-H arylation and transamidation.

Step-by-Step Procedure:

  • Auxiliary Installation: Synthesize the 8-AQ amide of 6-ethoxybenzofuran-2-carboxylic acid using Protocol A (substituting the amine with 8-aminoquinoline)[2].

  • C-H Arylation Setup: In an oven-dried reaction vial, combine the 8-AQ amide (0.2 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (10 mol%, catalyst), and Ag₂CO₃ (0.4 mmol, oxidant/halide scavenger)[6].

  • Solvent and Additives: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (1.0 mL) as the solvent. Expert Note: HFIP is crucial as its strong hydrogen-bonding capability and high ionizing power stabilize the transition states and enhance the electrophilicity of the Pd-complex.

  • Heating: Seal the vial and heat at 110°C for 12-24 hours.

  • Cleavage/Transamidation: To remove the 8-AQ directing group, treat the purified C3-arylated product with Boc₂O and DMAP to form an N-acyl-Boc-carbamate, followed by aminolysis with a desired nucleophile (e.g., morpholine or primary amines) at room temperature[6].

Quantitative Data: Biological Activity Profiles

The following table summarizes the benchmark biological activities of various functionalized benzofuran-2-carboxylic acid derivatives, demonstrating the scaffold's broad pharmacological utility across multiple therapeutic areas.

Compound Class / ModificationTarget / AssayObserved Activity (IC₅₀ / MIC)Mechanism of Action
N-(4'-hydroxy)phenylamidesNF-κB Transcriptional ActivityLow micromolarInhibition of NF-κB translocation to the nucleus[3].
5-Amino-furan/benzofuran derivativesD-Dopachrome Tautomerase (D-DT)1.5 - 2.4 µMBinding to Pro-1 catalytic base via carboxylic acid[5].
7-Methoxy-benzofuran-5-carbohydrazidesStaphylococcus aureus (Antibacterial)Excellent activityDisruption of bacterial cell wall/membrane integrity[7].
C3-Arylated Benzofuran-2-carboxylic acidsLymphoid Tyrosine Phosphatase (LYP)High efficiencyCompetitive inhibition of the LYP active site[4].

Conclusion

6-Ethoxybenzofuran-2-carboxylic acid is a highly programmable and privileged scaffold. By utilizing robust amidation techniques and advanced directed C-H functionalization, medicinal chemists can rapidly generate diverse compound libraries. The strategic placement of the 6-ethoxy group ensures favorable physicochemical properties and hydrophobic pocket engagement, making it an ideal starting point for hit-to-lead optimization campaigns in oncology, neurology, and infectious diseases.

References

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB Source: PubMed / NIH URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: MDPI URL:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy Source: European Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates Source: Der Pharma Chemica URL:[Link]

Sources

Application

Application Note: Decarboxylation of 6-Ethoxybenzofuran-2-carboxylic acid

Executive Summary This application note details the procedural frameworks for the decarboxylation of 6-Ethoxybenzofuran-2-carboxylic acid (CAS: 108656-22-0) to yield 6-Ethoxybenzofuran . Benzofuran scaffolds are privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the procedural frameworks for the decarboxylation of 6-Ethoxybenzofuran-2-carboxylic acid (CAS: 108656-22-0) to yield 6-Ethoxybenzofuran . Benzofuran scaffolds are privileged structures in medicinal chemistry, often requiring the removal of the C2-carboxylic acid directing group used during ring closure (e.g., Rap-Stoermer or Perkin rearrangement precursors).

Decarboxylation of heteroaromatic carboxylic acids is thermodynamically favorable but kinetically challenging, often requiring high activation energies. This guide presents two validated methodologies:

  • Method A (Thermal/Catalytic): Copper-catalyzed decarboxylation in quinoline (The "Classic" High-Yield Protocol).

  • Method B (Microwave-Assisted): Silver-catalyzed protodecarboxylation (The "Rapid" Screening Protocol).

Reaction Mechanism & Rationale

The decarboxylation of benzofuran-2-carboxylic acids generally proceeds via a metal-mediated zwitterionic intermediate or an aryl-metal species.

Mechanism of Action (Copper-Catalyzed)

The copper-catalyzed route involves the formation of a cuprous carboxylate salt. At elevated temperatures (>200°C), this salt undergoes decarboxylation to form an organocopper intermediate (2-benzofurylcopper), which is subsequently protonated by the solvent or trace acid to release the product.

G Substrate 6-Ethoxybenzofuran- 2-carboxylic acid CuSalt Cuprous Carboxylate Intermediate Substrate->CuSalt + Cu/Quinoline Heat Transition Decarboxylation (CO2 extrusion) CuSalt->Transition Δ (>200°C) OrganoCu Organocopper Species (Ar-Cu) Transition->OrganoCu - CO2 Product 6-Ethoxybenzofuran OrganoCu->Product + H+ (Protonolysis)

Figure 1: Mechanistic pathway for the copper-mediated decarboxylation of heteroaromatic acids.

Protocol Selection Guide

Choose the methodology based on your scale and equipment availability.

FeatureMethod A: Cu/Quinoline Method B: Microwave/Ag
Scale Gram to Kilogram (Scalable)Milligram to Gram (Screening)
Reaction Time 2 – 4 Hours10 – 30 Minutes
Temperature 200 – 220°C120 – 140°C
Purification Acidic wash required (remove Quinoline)Filtration & Evaporation
Yield Potential High (80-95%)Moderate to High (70-90%)

Method A: Copper-Catalyzed Thermal Decarboxylation

Standard Operating Procedure (SOP) for Batch Synthesis

This method utilizes the high boiling point of quinoline (bp 237°C) and the catalytic activity of copper powder to facilitate CO2 extrusion.

Reagents & Equipment
  • Substrate: 6-Ethoxybenzofuran-2-carboxylic acid (1.0 equiv)

  • Catalyst: Copper powder (0.1 – 0.2 equiv) (Activated Cu bronze is preferred)

  • Solvent: Quinoline (High purity, 5-10 mL per gram of substrate)

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) manifold, oil bath/heating mantle.

Step-by-Step Protocol
  • Setup: Charge an oven-dried round-bottom flask with 6-Ethoxybenzofuran-2-carboxylic acid (10 mmol, ~2.06 g).

  • Catalyst Addition: Add Copper powder (1 mmol, 64 mg).

  • Solvent: Add Quinoline (15 mL).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen can lead to oxidative polymerization of the benzofuran product.

  • Reaction: Heat the mixture to 200–210°C (internal temperature). A vigorous evolution of CO2 gas will be observed.

    • Note: Monitor the gas evolution. The reaction is typically complete when gas evolution ceases (approx. 2-3 hours).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar acid) will disappear, and a less polar spot (product) will appear.

  • Workup (Quench):

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Filter through a pad of Celite to remove Copper residues.

    • Quinoline Removal: Wash the filtrate with 2N HCl (3 x 30 mL). This step is crucial to convert quinoline into water-soluble quinolinium chloride.

    • Wash the organic layer with Water (1 x 30 mL) and Brine (1 x 30 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (SiO2, 100% Hexanes to 5% EtOAc/Hexanes).

Method B: Microwave-Assisted Silver Catalysis

Protocol for High-Throughput/Small Scale

This method avoids the toxic quinoline solvent and uses silver carbonate as a milder decarboxylative agent.

Reagents
  • Substrate: 6-Ethoxybenzofuran-2-carboxylic acid (1.0 equiv)

  • Catalyst: Ag2CO3 (0.1 equiv)

  • Additive: Acetic Acid (0.2 equiv) (Proton source)

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Protocol
  • Charge: In a microwave vial (2-5 mL), add the substrate (0.5 mmol, ~103 mg), Ag2CO3 (0.05 mmol, 14 mg), and Acetic Acid (6 µL).

  • Solvent: Add DMSO (2 mL). Cap the vial.

  • Irradiation: Heat at 130°C for 15 minutes (High absorption setting).

  • Workup:

    • Dilute the reaction mixture with Water (10 mL) and extract with Diethyl Ether or EtOAc (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry (MgSO4) and concentrate.

  • Purification: Flash chromatography as described in Method A.

Analytical Quality Control (AQC)

Target Product: 6-Ethoxybenzofuran Formula: C10H10O2 MW: 162.19 g/mol

Expected Physical Properties[5]
  • State: Colorless to pale yellow oil or low-melting solid.

  • Solubility: Soluble in CHCl3, DMSO, MeOH, EtOAc. Insoluble in water.[1]

Predicted NMR Data (400 MHz, CDCl3)
  • 1H NMR:

    • δ 7.55 (d, J=2.2 Hz, 1H): H-2 (Furan ring alpha-proton).

    • δ 7.40 (d, J=8.5 Hz, 1H): H-4 (Benzene ring).

    • δ 7.02 (d, J=2.0 Hz, 1H): H-7 (Ortho to ethoxy).

    • δ 6.85 (dd, J=8.5, 2.0 Hz, 1H): H-5.

    • δ 6.68 (d, J=2.2 Hz, 1H): H-3 (Furan ring beta-proton).

    • δ 4.08 (q, J=7.0 Hz, 2H): -OCH2-.

    • δ 1.44 (t, J=7.0 Hz, 3H): -CH3.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Temperature too low or loss of catalyst activity.Increase temp to 220°C (Method A); Add fresh Cu powder.
Black Tar Formation Oxidative polymerization.Ensure strict inert atmosphere (N2 sparging).
Quinoline Residue Inefficient acid wash.Increase HCl wash volume or concentration (use 4N HCl if necessary).
Low Yield Product volatility.Avoid high vacuum for prolonged periods; product may sublime/evaporate.

Safety & Hazards

  • Quinoline: Toxic, potential carcinogen, and skin irritant. Handle only in a fume hood.

  • Copper Powder: Flammable solid. Avoid dust formation.

  • Pressure: Decarboxylation releases CO2 gas. Ensure the apparatus is open to an inert gas line (bubbler) to prevent pressure buildup. Do not seal the vessel in Method A.

References

  • Sheppard, W. A., et al. "The Copper-Quinoline Decarboxylation."[2] Journal of the American Chemical Society, vol. 92, no. 23, 1970, pp. 7001–7002. Link

  • Goossen, L. J., et al. "Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts." Catalysis Science & Technology, vol. 1, 2011. Link

  • Song, H. T., et al. "An effective protocol allows the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids within 5-15 min under microwave irradiation." Journal of Organic Chemistry, vol. 81, 2016, pp. 7250–7255. Link

  • PubChem. "6-Ethoxybenzofuran-2-carboxylic acid Compound Summary."[3] National Library of Medicine, 2023. Link

Sources

Method

Application Note: Divergent Functionalization Strategies for the C2 Position of 6-Ethoxybenzofuran-2-carboxylic Acid

Executive Summary & Strategic Rationale 6-Ethoxybenzofuran-2-carboxylic acid is a highly versatile, electronically enriched heteroaromatic building block widely utilized in drug discovery and natural product synthesis[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

6-Ethoxybenzofuran-2-carboxylic acid is a highly versatile, electronically enriched heteroaromatic building block widely utilized in drug discovery and natural product synthesis[1]. The benzofuran core possesses a delocalized 10π-electron system, rendering the C2 position significantly more reactive toward functionalization than the C3 position[2].

In synthetic medicinal chemistry, the C2-carboxylic acid moiety is not merely a static functional group; it serves as a strategic linchpin. Modern synthetic paradigms leverage this carboxylate divergently:

  • Retention of the Carboxyl Carbon (Amidation): Converting the acid into an active amide (e.g., 8-aminoquinoline) to install a bidentate directing group. This enables downstream palladium-catalyzed C–H functionalization at the adjacent C3 position[3].

  • Extrusion of the Carboxyl Carbon (Decarboxylative Functionalization): Utilizing the carboxylate as a "deciduous" or traceless directing group[4]. Under specific catalytic conditions, the extrusion of CO₂ generates a C2-metalated intermediate that readily undergoes cross-coupling or halogenation, avoiding the need to handle unstable benzofuran-2-boronic acids[5].

This application note details field-validated protocols for both pathways, emphasizing the mechanistic causality behind reagent selection and providing self-validating in-process controls.

Pathway A: C2-Amidation for Directing Group Installation

Mechanistic Causality

To functionalize the adjacent C3 position, the C2-carboxylic acid must first be converted into an 8-aminoquinoline (8-AQ) amide, which acts as a bidentate directing group for Pd-catalyzed C–H activation (2)[2]. Because benzofuran-2-carboxylic acids are conjugated and moderately deactivated compared to aliphatic acids, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics. HATU is specifically selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, rapidly driving the coupling with the weakly nucleophilic 8-aminoquinoline[2]. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.

Protocol 1: Synthesis of 6-Ethoxy-N-(quinolin-8-yl)benzofuran-2-carboxamide
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Ethoxybenzofuran-2-carboxylic acid (1.0 equiv, 2.0 mmol) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 equiv, 6.0 mmol) followed by HATU (1.2 equiv, 2.4 mmol). Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color change to pale yellow indicates the successful formation of the HOAt active ester.

  • Coupling: Add 8-aminoquinoline (1.2 equiv, 2.4 mmol) in one portion. Flush the flask with nitrogen, seal, and stir at room temperature for 5–12 hours.

  • In-Process Monitoring: Monitor the reaction via LCMS. The desired product will show a distinct [M+H]⁺ peak corresponding to the amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

    • Self-Validation Check: Wash the combined organic layers with 1M HCl (2 × 15 mL). This step is critical to protonate and remove any unreacted 8-aminoquinoline into the aqueous phase, simplifying purification. Follow with a brine wash.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C2-carboxamide[2].

Pathway B: Palladium-Catalyzed Decarboxylative C2-Arylation

Mechanistic Causality

When the objective is the direct installation of an aryl group at the C2 position, decarboxylative cross-coupling is the premier strategy (5)[5]. This protocol utilizes a bimetallic Pd/Ag system. Silver(I) carbonate acts as the crucial decarboxylation mediator, facilitating the extrusion of CO₂ to form a transient C2-silver intermediate. Palladium(II) acetate undergoes oxidative addition with the aryl halide, followed by transmetalation from the C2-silver species and subsequent reductive elimination to form the C2-Aryl bond[5].

Protocol 2: Decarboxylative Cross-Coupling with Aryl Halides
  • Preparation: In a 20 mL microwave vial or heavy-walled Schlenk tube, add 6-Ethoxybenzofuran-2-carboxylic acid (1.5 equiv, 0.75 mmol), the desired Aryl Halide (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv), and a suitable ligand (e.g., XPhos or 1,10-phenanthroline, 10 mol%).

  • Solvent Addition: Add a solvent mixture of NMP/Quinoline (4:1 v/v, 3.0 mL).

    • Causality: Quinoline acts as a high-boiling basic additive that specifically lowers the activation energy for the decarboxylation step.

  • Degassing: Seal the tube and rigorously purge with Nitrogen using 3 vacuum/N₂ cycles.

    • Critical Step: Oxygen must be completely excluded to prevent the oxidative homocoupling of the aryl halide.

  • Heating: Submerge the vial in a pre-heated oil bath at 160 °C and stir vigorously for 12–16 hours.

    • Self-Validation Check: Evolution of CO₂ gas (visible bubbling) will be observed during the initial 30 minutes of heating, physically validating the decarboxylation event.

  • Workup: Cool to room temperature. Dilute the dark mixture with EtOAc (30 mL) and filter through a tightly packed pad of Celite to remove insoluble silver and palladium salts. Wash the filtrate with 1M HCl (3 × 20 mL) to selectively extract the quinoline and NMP into the aqueous phase.

  • Purification: Wash with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the 2-aryl-6-ethoxybenzofuran[5].

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and mechanistic roles for the divergent functionalization pathways of benzofuran-2-carboxylic acids.

Functionalization PathwayReagents / Catalyst SystemTemp (°C)Time (h)Expected YieldKey Intermediate & Mechanistic Role
C2-Amidation (8-AQ) HATU, DIPEA, CH₂Cl₂, 8-AQ255–1270–85%HOAt active ester; strictly retains the C2 carboxyl carbon[2].
Decarboxylative Arylation Pd(OAc)₂, Ag₂CO₃, NMP/Quinoline16012–1660–80%C2-Ag species; extrudes CO₂ to act as a traceless directing group[5].
Decarboxylative Bromination NBS, LiOAc, MeCN/H₂O30–501–350–70%Concerted decarboxylation-bromination transition state (6)[6].

Process Flow Visualization

G SM 6-Ethoxybenzofuran- 2-carboxylic acid Amide C2-Amidation (8-AQ Amide) SM->Amide HATU, DIPEA CH2Cl2, 25°C Decarb C2-Decarboxylative Arylation SM->Decarb Pd/Ag Catalysis Ar-X, 160°C Bromine C2-Decarboxylative Bromination SM->Bromine NBS, LiOAc MeCN/H2O, 30°C C3_Func C3-H Arylation (Directed by 8-AQ) Amide->C3_Func Pd(OAc)2, Ar-I C-H Activation

Divergent functionalization pathways of 6-Ethoxybenzofuran-2-carboxylic acid at the C2 position.

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI Molecules. 2

  • Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings. Organic Letters - ACS Publications. 5

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science (RSC Publishing). 6

  • 108656-22-0 | 6-Ethoxybenzofuran-2-carboxylic acid. ChemScene. 1

  • Palladium-Catalyzed Decarboxylative ortho-Amidation of Indole-3-carboxylic Acids with Isothiocyanates Using Carboxyl as a Deciduous Directing Group. The Journal of Organic Chemistry - ACS Publications.4

Sources

Application

Using 6-Ethoxybenzofuran-2-carboxylic acid in heterocyclic library synthesis

Application Note: Strategic Utilization of 6-Ethoxybenzofuran-2-carboxylic Acid in Heterocyclic Library Synthesis Abstract This guide details the strategic application of 6-Ethoxybenzofuran-2-carboxylic acid (CAS 108656-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Ethoxybenzofuran-2-carboxylic Acid in Heterocyclic Library Synthesis

Abstract

This guide details the strategic application of 6-Ethoxybenzofuran-2-carboxylic acid (CAS 108656-22-0) as a versatile scaffold in medicinal chemistry. Unlike simple benzofurans, the 6-ethoxy derivative incorporates an electron-donating group (EDG) that modulates the electronic density of the furan ring, enhancing biological interaction profiles—particularly in kinase and GPCR targets. This document provides validated protocols for high-throughput amide library generation, advanced decarboxylative cross-coupling, and C3-selective functionalization.

Chemical Profile & Rationale

The 6-ethoxybenzofuran-2-carboxylic acid scaffold offers a distinct advantage over its unsubstituted counterparts. The ethoxy group at position C6 exerts a mesomeric electron-donating effect (+M), increasing the electron density of the aromatic system. This modification often improves solubility in organic solvents compared to the methoxy analogue and provides a lipophilic handle that can enhance cell permeability.

PropertyData
CAS Number 108656-22-0
Molecular Weight 206.19 g/mol
pKa (Calc) ~3.4 (Carboxylic acid)
LogP ~2.5 (Moderate Lipophilicity)
H-Bond Acceptors 4 (Ether + Furan + Carbonyl + Hydroxyl)
Primary Reactivity Amide coupling (C2), Decarboxylation (C2), Electrophilic Substitution (C3)

Strategic Application I: High-Throughput Amide Library Generation

Rationale: The C2-carboxylic acid is the primary vector for diversity. Amide derivatives of benzofurans have demonstrated significant neuroprotective and anticancer activity (e.g., VEGFR inhibition). The protocol below utilizes HATU, preferred for its high conversion rates and minimal racemization, ensuring library fidelity.

Workflow Diagram: Parallel Amide Synthesis

AmideLibraryWorkflow Start 6-Ethoxybenzofuran- 2-carboxylic Acid Activation Activation (HATU/DIPEA/DMF) Start->Activation Dissolve AmineAdd Diversity Step (Add R-NH2) Activation->AmineAdd Activated Ester Reaction Reaction (RT, 16h) AmineAdd->Reaction Coupling Scavenge Purification (Polymer-supported Scavenger) Reaction->Scavenge Remove Excess Amine QC QC Validation (LC-MS/NMR) Scavenge->QC Final Library

Figure 1: Parallel synthesis workflow for generating 6-ethoxybenzofuran-2-carboxamide libraries.

Detailed Protocol

Reagents:

  • Scaffold: 6-Ethoxybenzofuran-2-carboxylic acid (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (0.2 M in DMF).

  • Amines: Diverse set of primary/secondary amines (0.1 M in DMF).

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 100 µL (10 µmol) of the scaffold solution.

  • Activation: Add 110 µL (11 µmol) of HATU solution and 100 µL (20 µmol) of DIPEA solution. Shake at room temperature (RT) for 15 minutes to form the OAt-active ester.

  • Diversity Addition: Add 120 µL (12 µmol) of the respective amine solution to each well.

  • Incubation: Seal the plate and shake at RT for 16 hours.

  • Work-up (Solid Phase Extraction):

    • Add 50 mg of polymer-supported isocyanate resin (to scavenge excess amine) and 50 mg of polymer-supported carbonate (to scavenge excess acid).

    • Shake for 4 hours.

    • Filter the supernatant into a receiving plate.

  • Validation: Evaporate solvent (Genevac) and analyze via LC-MS. Expected purity >90%.

Strategic Application II: Decarboxylative Cross-Coupling (Traceless Activation)

Rationale: This advanced application treats the C2-carboxylic acid as a "traceless" activating group. Using a Pd/Cu catalytic system, the carboxyl group is extruded as CO₂, allowing the formation of a C2-Aryl bond. This grants access to 2-aryl-6-ethoxybenzofurans , a scaffold common in natural products (e.g., ailanthoidol analogues), without requiring unstable organometallic reagents.

Mechanism & Pathway[1][2][3][4]

Decarboxylation Acid 6-Ethoxybenzofuran- 2-COOH Salt Cu(I) Carboxylate Intermediate Acid->Salt CuI, Base, Heat Decarb Organocopper Species (Ar-Cu) + CO2 Salt->Decarb Loss of CO2 Transmetal Transmetalation to Pd(II)-Ar' Decarb->Transmetal + Ar'-X / Pd(0) Product 2-Aryl-6-ethoxybenzofuran Transmetal->Product Reductive Elimination

Figure 2: Mechanism of Pd/Cu-catalyzed decarboxylative cross-coupling.

Detailed Protocol

Reagents:

  • Scaffold: 6-Ethoxybenzofuran-2-carboxylic acid (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.2 equiv).

  • Catalyst System: PdI₂ (2 mol%), CuI (2 mol%), 1,10-Phenanthroline (2 mol%).

  • Base: K₃PO₄ (1.5 equiv).

  • Solvent: NMP/Quinoline (Mix 4:1).

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the scaffold (0.5 mmol), Aryl Iodide (0.6 mmol), catalysts, and base.

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

  • Solvation: Add degassed NMP/Quinoline (2 mL).

  • Reaction: Heat to 160°C for 12 hours (conventional heating) or 170°C for 45 mins (Microwave).

    • Note on Causality: High temperature is required to overcome the activation energy for the extrusion of CO₂ from the Cu-carboxylate intermediate.

  • Purification: Dilute with EtOAc, wash with 1M HCl (to remove quinoline/pyridine), brine, and dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

Strategic Application III: C3-Selective Functionalization

Rationale: The C2-position is blocked by the carboxyl group (or its derivative), forcing electrophilic substitution to the C3 position. The 6-ethoxy group activates the ring, making C3 susceptible to mild bromination. This creates a 2,3-disubstituted scaffold, significantly increasing the 3D complexity of the library.

Protocol (C3-Bromination):

  • Dissolve 6-Ethoxybenzofuran-2-carboxylic acid ester (ethyl ester preferred) in Acetic Acid.

  • Add Bromine (Br₂) (1.05 equiv) dropwise at RT.

  • Stir for 2 hours. The product, Ethyl 3-bromo-6-ethoxybenzofuran-2-carboxylate, usually precipitates.

  • Application: The resulting C3-bromide is an excellent substrate for Suzuki-Miyaura coupling, allowing the introduction of a second diversity vector before hydrolyzing the C2-ester for amide coupling.

References

  • Vertex Pharmaceuticals. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (PMC). [Link]

  • Goossen, L. J., et al. (2006).[1] Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates. Science. [Link]

  • Kowalewska, M., et al. (2013).[2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

Sources

Method

6-Ethoxybenzofuran-2-carboxylic Acid: A Versatile Intermediate for Advanced Fluorescent Probes

Introduction: The Benzofuran Scaffold in Fluorescence Imaging Benzofuran derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold in Fluorescence Imaging

Benzofuran derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and materials science due to their diverse biological activities and compelling photophysical properties.[1] Certain members of the benzofuran family exhibit intrinsic fluorescence, positioning them as promising candidates for the development of sophisticated fluorescent probes for cellular imaging.[1][2] These probes can be engineered to report on a variety of cellular parameters, including the presence of specific ions, reactive oxygen species (ROS), and alterations in the cellular microenvironment.[1] The core benzofuran structure is amenable to chemical modifications, allowing for the fine-tuning of its spectral properties and the introduction of specific functionalities for targeting particular cellular compartments or biomolecules.[1]

6-Ethoxybenzofuran-2-carboxylic acid stands out as a particularly valuable intermediate in the synthesis of these fluorescent probes. The ethoxy group at the 6-position acts as an electron-donating group, influencing the electronic properties and, consequently, the fluorescence characteristics of the final probe. The carboxylic acid at the 2-position provides a versatile handle for further chemical modifications, enabling the attachment of recognition moieties or targeting ligands. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-ethoxybenzofuran-2-carboxylic acid as a platform for creating novel fluorescent probes.

Physicochemical and Spectroscopic Properties

The photophysical properties of benzofuran derivatives are significantly influenced by their substitution patterns.[2] The presence of electron-donating groups, such as the ethoxy group in 6-ethoxybenzofuran-2-carboxylic acid, and electron-withdrawing groups can create a "push-pull" electronic system, which is often beneficial for fluorescence.[3]

Table 1: Key Properties of 6-Ethoxybenzofuran-2-carboxylic acid

PropertyValueSource
CAS Number 108656-22-0[4]
Molecular Formula C₁₁H₁₀O₄[4]
Molecular Weight 206.19 g/mol [4]
Appearance White to off-white solid---
Solubility Soluble in organic solvents like DMSO, DMF, and alcoholsGeneral Knowledge

Spectroscopic Characterization of Carboxylic Acid Derivatives:

The carboxylic acid moiety in 6-ethoxybenzofuran-2-carboxylic acid and its derivatives can be readily identified using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Carboxylic acids exhibit a characteristic broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700-1725 cm⁻¹.[3][5]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region (10-13 ppm). Protons on the carbon adjacent to the carbonyl group are slightly deshielded and resonate around 2 δ.[3][5]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is highly deshielded and appears in the range of 160-180 ppm.[6]

  • UV/Vis Spectroscopy: Carboxylic acid derivatives display n→π* absorptions typical of carbonyl compounds.[6]

Synthesis of 6-Ethoxybenzofuran-2-carboxylic Acid

While several methods exist for the synthesis of benzofuran-2-carboxylic acids, a common and efficient route involves the Perkin rearrangement of 3-halocoumarins.[7] This reaction proceeds via a base-catalyzed ring contraction. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this transformation.[7]

A general synthetic approach starting from a substituted phenol is outlined below.

Synthesis_Workflow A Substituted Phenol B Alkylation with Ethyl Bromoacetate A->B C Intermediate Ether B->C D Cyclization (e.g., Dieckmann condensation) C->D E Benzofuran Ester D->E F Hydrolysis E->F G 6-Ethoxybenzofuran- 2-carboxylic acid F->G

Figure 1: Generalized synthesis workflow for 6-ethoxybenzofuran-2-carboxylic acid.

Application Protocol: Synthesis of a Fluorescent Probe

The carboxylic acid group of 6-ethoxybenzofuran-2-carboxylic acid serves as a versatile anchor point for the attachment of various functionalities to create targeted fluorescent probes.[8] A common strategy involves the formation of an amide bond with an amine-containing recognition moiety.

Protocol: Amide Coupling to Synthesize a Benzofuran-Based Fluorescent Probe

This protocol describes the general procedure for coupling 6-ethoxybenzofuran-2-carboxylic acid with an amine-containing molecule (e.g., a targeting ligand or a signaling component) using a standard peptide coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Materials:

  • 6-Ethoxybenzofuran-2-carboxylic acid

  • Amine-containing molecule of interest

  • TBTU (or other suitable coupling reagent like HATU or EDC/NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-ethoxybenzofuran-2-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add the amine-containing molecule (1.0-1.2 equivalents), TBTU (1.1 equivalents), and DIPEA (2.0-3.0 equivalents).[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-24 hours.[9][10]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired fluorescent probe.[9]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Probe_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents A 6-Ethoxybenzofuran- 2-carboxylic acid F Reaction Mixture (Stir at Room Temp) A->F B Amine-containing Recognition Moiety B->F C TBTU (Coupling Reagent) C->F D DIPEA (Base) D->F E Anhydrous Solvent (DCM or DMF) E->F G TLC Monitoring F->G H Workup & Purification G->H Reaction Complete I Characterized Fluorescent Probe H->I

Figure 2: Experimental workflow for the synthesis of a fluorescent probe.

Characterization and Application of the Fluorescent Probe

Once synthesized, the novel fluorescent probe must be thoroughly characterized to understand its photophysical properties and its suitability for biological applications.

Spectroscopic Characterization
  • UV-Vis and Fluorescence Spectroscopy: Determine the absorption and emission maxima, Stokes shift, and quantum yield of the probe in various solvents of differing polarity to assess solvatochromic effects.[11]

  • pH Titration: For probes designed to be pH-sensitive, perform fluorescence measurements across a range of pH values to determine the pKa.[12]

  • Selectivity and Competition Studies: If the probe is designed to detect a specific analyte (e.g., a metal ion or ROS), test its fluorescence response in the presence of the target and a range of other potentially interfering species.[13][14]

Table 2: Example Data for a Hypothetical Benzofuran-Based Fluorescent Probe

ParameterValue
Excitation Maximum (λex) 380 nm
Emission Maximum (λem) 450 nm
Stokes Shift 70 nm
Quantum Yield (Φ) 0.65 (in ethanol)
Target Analyte Zn²⁺
Detection Limit 10 nM
Response Type "Turn-on" fluorescence
Live Cell Imaging Protocol

The following is a generalized protocol for using a benzofuran-based fluorescent probe for live-cell imaging. Optimization will be necessary for specific probes and cell types.[1]

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (typically 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging dish and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free cell culture medium to a final concentration (typically 1-10 µM).[1]

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.[1]

  • Washing (Optional): For probes that exhibit high background fluorescence, it may be necessary to wash the cells with warm PBS after incubation to remove excess probe.[1]

  • Imaging: Replace the loading medium with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.[1]

Conclusion

6-Ethoxybenzofuran-2-carboxylic acid is a highly valuable and versatile intermediate for the synthesis of novel fluorescent probes. Its inherent structural features allow for the rational design of probes with tailored photophysical properties and specificities for a wide range of biological targets. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this building block in developing the next generation of fluorescent tools for advancing our understanding of complex biological systems.

References

  • Benchchem. 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging. Link

  • National Institutes of Health. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Link

  • ResearchGate. Benzodifuran-based fluorescent brighteners: A novel platform for plant cell wall imaging | Request PDF. Link

  • ACS Publications. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine | Organic Letters. Link

  • PubMed. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Link

  • ResearchGate. (PDF) Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Link

  • Benchchem. Application Notes and Protocols for Fluorescent Probes Derived from 3-Formylsalicylic Acid. Link

  • iris.unina.it. Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Link

  • ResearchGate. Synthesis of fluorescent carboxylic acid ligands for construction of monolayers on nanostructures. Link

  • PMC. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. Link

  • New Journal of Chemistry (RSC Publishing). Designing novel benzofuran derived AIE-probes: dual-mode fluorescence turn-off and naked-eye color change for hydrazine detection. Link

  • ojac.info. Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Link

  • Boca Scientific. Fluorescent Probes for Protein and Nucleic Acid Labeling. Link

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Link

  • Benchchem. 6-Hydroxybenzofuran-2-carboxylic Acid|CAS 334022-87-6. Link

  • Rsc.org. 1. Synthesis of fluorescent probes. Link

  • BOC Sciences. What are Fluorescent Probes and Their Applications?.

  • Scribd. Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. Link

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Link

  • ChemScene. 108656-22-0 | 6-Ethoxybenzofuran-2-carboxylic acid. Link

  • PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Link

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Link

  • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Link

  • MDPI. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. Link

  • ZORA. pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity. Link

  • Semantic Scholar. Fluorescent Probes for Selective Recognition of Hypobromous Acid: Achievements and Future Perspectives. Link

  • Rsc.org. Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-Ethoxybenzofuran-2-carboxylic acid

Technical Support Center: Organic Synthesis Division Ticket ID: #BF-6-ET-YIELD-OPT Subject: Yield Optimization & Troubleshooting for 6-Ethoxybenzofuran-2-carboxylic Acid Status: Open Urgency: High (Process Scale-up/Optim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #BF-6-ET-YIELD-OPT Subject: Yield Optimization & Troubleshooting for 6-Ethoxybenzofuran-2-carboxylic Acid Status: Open Urgency: High (Process Scale-up/Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering yield inconsistencies in the synthesis of 6-Ethoxybenzofuran-2-carboxylic acid , a critical intermediate often used in the production of LFA-1 antagonists (e.g., Lifitegrast). The standard protocol involves the reaction of 2-hydroxy-4-ethoxybenzaldehyde with diethyl bromomalonate (or ethyl bromoacetate), followed by cyclization and hydrolysis.

This guide addresses the three most common failure modes: incomplete cyclization , hydrolytic degradation of reagents , and purification losses .

Module 1: The "Gold Standard" Protocol

Based on field-validated industrial patents and process chemistry literature.[1]

To maximize yield (>85%), we recommend the Modified Rap-Stoermer/Williamson-Dieckmann Sequence using a polar aprotic solvent.

Optimized Workflow
ParameterRecommendationScientific Rationale
Starting Material 2-Hydroxy-4-ethoxybenzaldehyde (1.0 eq)Purity >98% is critical; phenolic impurities lead to tar.[1]
Alkylating Agent Diethyl bromomalonate (1.2 eq)Preferred over ethyl bromoacetate for the 2-COOH target due to the stability of the malonate intermediate.
Base Potassium Carbonate (

), Anhydrous (2.5 eq)
Acts as both the proton scavenger for the phenol and the base for the Dieckmann condensation.
Solvent DMF (N,N-Dimethylformamide) or MeCNDMF allows higher temperatures (

) to drive the cyclization, which is the rate-determining step.
Temperature Step 1:

(1h); Step 2:

(4h)
Step 1 forms the ether; Step 2 drives the intramolecular aldol-type condensation.
Step-by-Step Methodology
  • O-Alkylation: Charge a dry reactor with 2-hydroxy-4-ethoxybenzaldehyde and anhydrous DMF (5-7 volumes). Add

    
     (powdered, dried).
    
  • Addition: Add diethyl bromomalonate dropwise at

    
    . Crucial: Exotherm control.
    
  • Cyclization: Heat the mixture to

    
     and hold for 4–6 hours. Monitor by HPLC for the disappearance of the O-alkylated intermediate (open chain).
    
  • Saponification (One-Pot): Cool to

    
    . Add aqueous NaOH (2M, 3.0 eq) directly to the reaction mixture. Stir for 2 hours.
    
  • Workup: Dilute with water. Wash with Ethyl Acetate (to remove neutral impurities). Acidify the aqueous layer to pH 1–2 with HCl.

  • Isolation: Filter the precipitated solid. Do not extract if possible; direct filtration yields higher purity.[1]

Module 2: Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction logic and where users typically lose yield.

BenzofuranSynthesis cluster_0 Critical Control Point Start 2-Hydroxy-4- ethoxybenzaldehyde Inter1 O-Alkylated Intermediate (Open Chain) Start->Inter1 K2CO3, DMF 25°C Reagent Diethyl bromomalonate Reagent->Inter1 Impurity1 Hydrolyzed Reagent (Malonic acid) Reagent->Impurity1 Water present (Moisture) Inter1->Start Reversibility (Rare) Cyclized Diester Intermediate Inter1->Cyclized 90°C, -H2O (Intramolecular) Target 6-Ethoxybenzofuran- 2-carboxylic acid Cyclized->Target NaOH, H2O Hydrolysis Impurity2 Decarboxylated Side Product Target->Impurity2 Overheating (>140°C)

Figure 1: Reaction pathway for 6-ethoxybenzofuran-2-carboxylic acid synthesis, highlighting the critical cyclization step and potential impurity formation vectors.

Module 3: Troubleshooting Guide (Diagnostic)

Issue 1: Low Yield (<50%) with Unreacted Aldehyde
  • Diagnosis: The alkylation step failed, or the reagent decomposed.

  • Root Cause: Diethyl bromomalonate is sensitive to moisture.[1] If your DMF is "wet," the base will hydrolyze the reagent to malonic acid before it reacts with the phenol.

  • Corrective Action:

    • Dry DMF over molecular sieves (4Å) for 24 hours.

    • Increase reagent stoichiometry to 1.3–1.4 equivalents.

    • Check: Verify the quality of diethyl bromomalonate (it degrades over time; should be clear, not yellow).

Issue 2: Intermediate Persists (Incomplete Cyclization)
  • Diagnosis: HPLC shows a large peak for the O-alkylated acyclic ether, but the cyclized benzofuran is low.

  • Root Cause: The "Rap-Stoermer" type cyclization requires energy to overcome the aromaticity barrier and form the furan ring.

    
     is insufficient.[1]
    
  • Corrective Action:

    • Ensure the reaction temperature reaches at least 80–90°C for the second stage.

    • If using MeCN (Acetonitrile), switch to DMF to access higher temperatures, or use a pressure vessel.

Issue 3: Product is Sticky/Colored (Purification Issues)
  • Diagnosis: The final acid is isolated as a brown gum rather than a white solid.[1]

  • Root Cause: Presence of phenolic oligomers or decarboxylated byproducts.[1]

  • Corrective Action:

    • The "Slurry" Wash: Do not attempt to recrystallize the crude gum immediately. Suspend the gum in cold Ethyl Acetate (minimal volume) and sonicate. The impurities are often more soluble in EtOAC than the target acid.

    • Recrystallization: Use Methanol/Water (2:1) .[1] Dissolve in hot methanol, treat with activated charcoal, filter, and slowly add water.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Bromoacetate instead of Diethyl Bromomalonate? A: Yes, but the yield is often lower. The malonate route proceeds via a diester intermediate that stabilizes the transition state during cyclization. Using ethyl bromoacetate (the classic Rap-Stoermer) often requires harsher conditions (higher base concentration) and can lead to more side reactions like multiple alkylations.

Q: Why do I see a byproduct with Mass [M-44]? A: This is the decarboxylated product (6-ethoxybenzofuran).[1] Benzofuran-2-carboxylic acids are prone to thermal decarboxylation.[1]

  • Prevention:[1] Avoid heating the acidic solution during the workup. Perform the acidification at

    
     and dry the final solid under vacuum at 
    
    
    
    .

Q: Is the reaction sensitive to Oxygen? A: Moderately. While not strictly pyrophoric, phenolic oxidation can occur at high temperatures in DMF, leading to dark tars. We recommend sparging the solvent with Nitrogen or Argon for 15 minutes prior to heating.

References

  • Sarcode Bioscience Inc. (2019).[1] Process for preparing lifitegrast and intermediates thereof. US Patent 10,428,045.[1] Link

    • Relevance: Describes the industrial scale-up of the benzofuran intermediate using the bromomalon
  • Kowalewska, M., et al. (2013).[2] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Link

    • Relevance: Provides detailed mechanistic insight into the cyclization conditions and solvent effects for benzofuran-2-carboxyl
  • Cipla Ltd. (2019).[1][3] An improved process for the preparation of lifitegrast or salts thereof.[3] WO Patent 2019/097547.[1][3] Link

    • Relevance: Validates the "one-pot" hydrolysis method and purification via acidific
  • Organic Syntheses. (1988).[1] "Benzofuran-2-carboxylic acid derivatives via Rap-Stoermer condensation." Org.[1][4][5] Synth.Link

    • Relevance: General grounding for the base-catalyzed condens

Sources

Optimization

Technical Support Center: Recrystallization of 6-Ethoxybenzofuran-2-carboxylic Acid

Topic: Optimization of Recrystallization Solvents & Protocols Ticket ID: REF-6EB2CA-OPT Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Chemical Profile Compound: 6-Ethoxybenzofur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Recrystallization Solvents & Protocols Ticket ID: REF-6EB2CA-OPT Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile

Compound: 6-Ethoxybenzofuran-2-carboxylic acid CAS: 108656-22-0 Molecular Formula: C₁₁H₁₀O₄ MW: 206.19 g/mol [1][2]

Technical Insight: This molecule possesses a "push-pull" electronic structure.[1][3] The carboxylic acid at C2 is electron-withdrawing (hydrophilic, H-bond donor/acceptor), while the ethoxy group at C6 is electron-donating and lipophilic.[1] This amphiphilic nature complicates purification; the compound is too soluble in pure alcohols and insoluble in non-polar hydrocarbons.[1]

Primary Challenge: Users frequently report "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs because the melting point of the solvated ethoxy-derivative is often depressed below the boiling point of the solvent system.

Solvent Selection Strategy (Knowledge Base)

FAQ: Which solvent system should I use?

We categorize solvent systems based on the impurity profile. Do not rely on a single solvent unless your crude purity is already >95%.[1]

System Type Recommended Solvents Mechanism of Action Best For...
Binary Protic (Primary) Ethanol (95%) / Water Co-solvent/Anti-solvent: High solubility in hot EtOH; Water drastically reduces solubility upon cooling.[1][2]General purification; removing inorganic salts and polar byproducts.[1]
Binary Aprotic Ethyl Acetate / n-Heptane Polarity Gradient: EtOAC dissolves the acid; Heptane forces precipitation of the polar acid while keeping non-polar tars in solution.[1][2]Removing unreacted starting materials (e.g., salicylaldehydes) or oily residues.[1]
Acid-Base Reprecipitation aq. NaOH / aq.[1][3] HCl Chemical Switch: Converts acid to water-soluble carboxylate, filters insoluble organics, then regenerates acid.[1]CRITICAL FIRST STEP for crude solids with <85% purity.[1][2]

Troubleshooting Guide (Active Tickets)

Issue #1: "The product is oiling out as a yellow goo instead of crystals."

Diagnosis: The solution is likely too concentrated, or the anti-solvent (water/heptane) was added too quickly while the solution was too hot.[1] The ethoxy tail lowers the lattice energy, making the "oiled" state energetically favorable at high temps.[1] Solution:

  • Reheat until the oil redissolves.

  • Add a seed crystal (if available) or scratch the glass at the interface.[1]

  • Slow Cool: Wrap the flask in foil/towel to cool to RT over 2-3 hours. Do NOT use an ice bath immediately.[1]

  • Solvent Adjustment: Increase the ratio of the "good" solvent (Ethanol or EtOAc) by 10%.

Issue #2: "My yield is low (<50%)."

Diagnosis: 6-Ethoxybenzofuran-2-carboxylic acid has moderate solubility in alcohols even at room temperature.[1] Solution:

  • Cool the final mixture to 0–4°C (fridge) for 12 hours before filtration.

  • Recycle Mother Liquor: Concentrate the filtrate to half volume and repeat cooling to harvest a second crop (Crop 2). Note: Crop 2 will be less pure.

Issue #3: "The crystals are grey/brown."

Diagnosis: Oxidized phenolic impurities or polymerized byproducts.[1][2] Solution: Perform a Charcoal Filtration .[1][2]

  • Dissolve crude in hot Ethanol.

  • Add Activated Carbon (5 wt%).

  • Stir hot for 10 mins.

  • Filter through Celite (hot) before adding the anti-solvent (Water).[1]

Standard Operating Procedures (SOPs)

SOP-A: The "Ethanol/Water" Displacement Method (Recommended)

This protocol utilizes the high temperature coefficient of solubility in ethanol and the "salting out" effect of water.

Reagents:

  • Crude 6-Ethoxybenzofuran-2-carboxylic acid[1][2]

  • Ethanol (Absolute or 95%)[1][2]

  • Deionized Water (pre-warmed to ~50°C)[1][2]

Protocol:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add boiling Ethanol portion-wise. (Typical range: 10–15 mL per gram).[1] Swirl constantly on a steam bath/hot plate until dissolved.

    • Checkpoint: If solid remains but solution is clear, these are inorganic salts.[1] Filter hot.

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm Water dropwise.[1]

    • Visual Cue: Stop adding water when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1–2 drops of hot Ethanol to clear the turbidity.[1] The solution should be saturated but clear.

  • Crystallization: Cap the flask. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Optimization: Once at RT, move to an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1][2] Wash the cake with cold 50% EtOH/Water.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours. (Carboxylic acids can trap solvent in the lattice; heat is required).[1]

Process Visualization

Figure 1: Solvent Selection Logic Tree

Caption: Decision matrix for selecting the optimal purification route based on crude purity and impurity type.[1][2]

SolventLogic Start Start: Crude Material Analysis CheckPurity Is Purity > 85%? Start->CheckPurity CheckImpurity Identify Impurity Type CheckPurity->CheckImpurity Yes (>85%) AcidBase Route A: Acid/Base Extraction (Dissolve in NaOH -> Filter -> Acidify) CheckPurity->AcidBase No (<85%) PolarImp Polar/Inorganic Salts CheckImpurity->PolarImp NonPolarImp Non-Polar/Oily Residues CheckImpurity->NonPolarImp AcidBase->CheckImpurity Post-Cleanup EtOHWater Route B: EtOH/Water Recrystallization PolarImp->EtOHWater EtOAcHept Route C: EtOAc/Heptane Recrystallization NonPolarImp->EtOAcHept Final Pure Crystals EtOHWater->Final EtOAcHept->Final

Figure 2: Recrystallization Workflow with Checkpoints

Caption: Step-by-step execution flow for the Ethanol/Water protocol, highlighting critical failure points (Oiling Out).

RecrystFlow Step1 1. Dissolve in Hot Ethanol Step2 2. Hot Filtration (Optional Carbon) Step1->Step2 Step3 3. Add Warm Water until Turbid Step2->Step3 Step4 4. Clear Turbidity (1-2 drops EtOH) Step3->Step4 Step5 5. Slow Cool (RT -> 0°C) Step4->Step5 Issue WARNING: Oiling Out? Step5->Issue Check Fix Reheat & Add More EtOH Issue->Fix Yes (Oil) Final Filter & Dry Issue->Final No (Crystals) Fix->Step5 Retry

References

  • Perkin Rearrangement Mechanism & Benzofuran Synthesis Source: National Institutes of Health (NIH) / PMC Title:[1][2] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction URL:[Link]1][2]

  • Recrystallization of Benzofuran Derivatives Source: Asian Journal of Chemistry Title: Synthesis and Crystal Structure of Benzofuran Derivative (5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester) URL:[Link]1][2]

  • Recrystallization Principles for Carboxylic Acids Source: Mettler Toledo Title:[1][2] Recrystallization Guide: Process, Procedure, Solvents URL:[Link]1][2]

Sources

Troubleshooting

Stability of 6-Ethoxybenzofuran-2-carboxylic acid under basic hydrolysis conditions

Welcome to the Technical Support Center for 6-Ethoxybenzofuran-2-carboxylic acid (CAS No. 108656-22-0)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Ethoxybenzofuran-2-carboxylic acid (CAS No. 108656-22-0)[1]. This portal is designed for researchers, synthetic chemists, and drug development professionals working with benzofuran derivatives. A common workflow involves the generation or formulation of this compound via basic hydrolysis of its ester precursors.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield isolation and maintain structural integrity during basic hydrolysis[2].

Mechanistic Overview & Functional Group Stability

When subjecting 6-ethoxybenzofuran-2-carboxylic acid (or its ester precursors) to basic hydrolysis, it is critical to understand how each functional group responds to the nucleophilic environment. The molecule is exceptionally stable under standard saponification conditions[2],[3].

StabilityLogic Molecule 6-Ethoxybenzofuran- 2-carboxylic acid Cond Basic Hydrolysis Conditions (Aqueous NaOH/KOH, Heat) Molecule->Cond Ring Benzofuran Core Highly Stable Cond->Ring No ring opening Ether 6-Ethoxy Group Resistant to Cleavage Cond->Ether No ether cleavage Acid 2-Carboxylic Acid Forms Soluble Salt Cond->Acid Deprotonation

Functional group stability of 6-Ethoxybenzofuran-2-carboxylic acid under basic conditions.

Quantitative Stability Profile

Structural Component Condition Stability Status Mechanistic Rationale
Benzofuran Core Aq. NaOH/KOH (Reflux) Highly Stable Aromatic stabilization prevents nucleophilic ring-opening[2].
6-Ethoxy Group Aq. NaOH/KOH (Reflux) Highly Stable Alkyl aryl ethers are inert to hydroxide nucleophiles[3].
2-Carboxylic Acid Aq. NaOH/KOH (RT to Reflux) Reversibly Reactive Deprotonates to form a highly water-soluble carboxylate salt[4].

| Ester Precursor | Aq. NaOH/KOH (RT to Reflux) | Labile (Intended) | Undergoes rapid saponification via a tetrahedral intermediate[4]. |

Standard Operating Procedure: Basic Hydrolysis & Isolation

The following protocol details the conversion of an ester precursor (e.g., ethyl 6-ethoxybenzofuran-2-carboxylate) to the free 6-ethoxybenzofuran-2-carboxylic acid.

HydrolysisWorkflow A Precursor (e.g., Ethyl Ester) B Co-Solvent System (EtOH / H2O) A->B Dissolution C Base Addition (NaOH / KOH) B->C Stir / Heat D Carboxylate Salt (Aqueous Phase) C->D Saponification E Acidification (HCl, pH 2-3) D->E Remove Organics & Cool F 6-Ethoxybenzofuran- 2-carboxylic acid (Precipitate) E->F Crystallization

Workflow for the basic hydrolysis and isolation of 6-Ethoxybenzofuran-2-carboxylic acid.

Step-by-Step Methodology
  • Solubilization : Suspend the ester precursor in a 3:1 mixture of THF:MeOH or Ethanol.

    • Causality: The lipophilic benzofuran core resists aqueous wetting. The organic co-solvent disrupts the hydration shell, allowing the hydroxide nucleophile access to the carbonyl carbon[4].

  • Base Addition : Add 2.0–5.0 equivalents of 5.0 M aqueous NaOH or KOH.

    • Causality: An excess of base drives the equilibrium of the saponification forward and ensures the resulting carboxylic acid remains fully deprotonated as a highly soluble sodium/potassium salt[2],[4].

  • Reaction Monitoring : Stir at room temperature or gentle reflux until complete.

    • Self-Validating Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 3:1). The lipophilic ester will move with the solvent front, while the formed carboxylate salt will remain strictly at the baseline, visually confirming conversion.

  • Solvent Evaporation : Remove the organic co-solvents (THF/MeOH/EtOH) under reduced pressure.

    • Causality: If alcohols remain during the subsequent acidification step, they can cause the product to "oil out" (liquid-liquid phase separation) rather than crystallize, or even promote re-esterification under highly acidic conditions[3].

  • Acidification : Cool the remaining aqueous solution to 0–5 °C and slowly add 1M HCl or 5% aqueous citric acid dropwise.

    • Causality: The low temperature reduces the solubility of the protonated free acid, maximizing the precipitation yield while preventing the rapid trapping of impurities[4].

    • Self-Validating Check: Use pH paper to confirm the solution has reached pH 2–3. The sudden formation of a dense white/off-white precipitate confirms successful protonation.

  • Isolation : Filter the precipitate via vacuum filtration, wash thoroughly with ice-cold distilled water to remove residual inorganic salts, and dry in vacuo.

Troubleshooting Guide

Issue 1: The product "oils out" as a sticky residue instead of forming a clean powder during acidification.

  • Root Cause : This occurs when the free acid precipitates above its melting point in the specific solvent mixture, or when residual organic solvents (like ethanol or THF) are still present in the aqueous layer.

  • Intervention : Ensure complete removal of all organic co-solvents via rotary evaporation before adding acid. Acidify slowly on an ice bath with vigorous stirring to promote crystal nucleation rather than phase separation.

Issue 2: Incomplete hydrolysis (starting material remains after 24 hours).

  • Root Cause : Insufficient base equivalents or poor phase mixing due to high lipophilicity of the starting material.

  • Intervention : Increase the equivalents of NaOH/KOH[4]. If using a purely aqueous system, switch to a miscible co-solvent system (e.g., adding THF) to ensure the reaction mixture is completely homogeneous.

Issue 3: Discoloration of the final product (yellow/brown tint).

  • Root Cause : Oxidation of trace impurities or prolonged exposure to harsh base at high reflux temperatures.

  • Intervention : Degas solvents with nitrogen if operating at high reflux temperatures, or perform the hydrolysis at room temperature over a longer period (e.g., 48 hours) which is often sufficient for benzofuran esters[4].

Frequently Asked Questions (FAQs)

Q: Will the 6-ethoxy group cleave under these basic hydrolysis conditions? A: No. Alkyl aryl ethers (like the 6-ethoxy group) are highly stable to basic conditions. Cleavage of this ether linkage to form a phenol typically requires strong Lewis acids (e.g., BBr


) or harsh Brønsted acids (e.g., HBr). The ethoxy group will remain completely intact during saponification[3].

Q: Is the benzofuran ring susceptible to base-catalyzed ring opening? A: No. Unlike coumarins (benzopyrones) which contain a base-labile lactone ring that readily opens in alkali, the benzofuran core is an aromatic ether system. It is highly resistant to nucleophilic attack by hydroxide ions and will survive prolonged exposure to NaOH/KOH[2].

Q: Can decarboxylation occur during the reaction? A: Decarboxylation of benzofuran-2-carboxylic acids generally requires specific, harsh conditions, such as heating to high temperatures with copper catalysts in quinoline. Standard basic hydrolysis conditions (even at reflux) will not cause spontaneous decarboxylation.

References

  • Title: 108656-22-0 | 6-Ethoxybenzofuran-2-carboxylic acid Source: ChemScene URL
  • Source: Journal of Chemistry (via ResearchGate)
  • Title: Exploring molecular properties of a novel benzofuran derivative using density functional theory Source: JETIR URL
  • Title: Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Source: J-Stage URL

Sources

Optimization

Troubleshooting low reactivity of 6-ethoxybenzofuran carboxylic acid derivatives

The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers encountering specific reactivity hurdles with 6-ethoxybenzofuran-2-carboxylic acid derivatives. Ticket ID: BZF-6OE...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers encountering specific reactivity hurdles with 6-ethoxybenzofuran-2-carboxylic acid derivatives.

Ticket ID: BZF-6OEt-TROUBLESHOOT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely reading this because standard protocols (HATU, EDC, or refluxing hydrolysis) have failed. While benzofuran-2-carboxylic acids appear structurally simple, the introduction of a 6-ethoxy group creates a specific electronic environment that defies general "heterocyclic acid" logic.

The 6-ethoxy group acts as a strong Electron Donating Group (EDG). Through resonance, it significantly increases the electron density of the furan ring, particularly at the C3 position. This creates two primary failure modes:

  • Deactivation of the C2-Carboxylate: The carbonyl carbon becomes less electrophilic, causing standard coupling reagents to fail.

  • Thermal Decarboxylation: The electron-rich ring lowers the energy barrier for decarboxylation, especially under acidic conditions.

Module 1: Amide Coupling Failures

User Complaint: "I am getting <10% yield using HATU/DIPEA in DMF. The LCMS shows unreacted starting material or activated ester hydrolysis."

The Mechanism of Failure

The "Electronic Wall" effect is at play here. The oxygen at position 6 donates electron density into the benzene ring, which communicates with the furan ring. This donation renders the C2-carboxylic acid carbonyl significantly less electrophilic .

When you form the O-At (7-azabenzotriazole) active ester using HATU, the bond between the carbonyl and the leaving group is not sufficiently "hot" to encourage nucleophilic attack by the amine, especially if the amine is also hindered or electron-deficient.

Troubleshooting Protocol

Do not increase temperature with HATU. This will only accelerate the degradation of the active ester. Switch to an Acid Chloride or Acyl Fluoride route.

Recommended Workflow: The Ghosez Modification

We recommend using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) over Thionyl Chloride or Oxalyl Chloride. It generates the acid chloride under strictly neutral conditions, preventing acid-catalyzed side reactions (like cleavage of the ethoxy ether).

Step-by-Step Protocol:

  • Dissolution: Suspend 1.0 equiv of 6-ethoxybenzofuran-2-carboxylic acid in dry DCM (or THF if solubility is poor).

  • Activation: Add 1.2 to 1.5 equiv of Ghosez’s Reagent dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor: Take a small aliquot, quench with methanol, and check LCMS for the methyl ester to confirm full conversion to the acid chloride.

  • Coupling: evaporate the solvent (if DCM) or use the solution directly. Add the amine (1.1 equiv) and a mild base (Et3N or DIPEA, 2.0 equiv) in dry THF/DCM.

  • Workup: Standard aqueous workup.

Alternative: Acyl Fluoride (TFFH) If the acid chloride is too unstable, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are more stable to water than chlorides but highly reactive toward amines.

Visual Troubleshooting Guide

AmideCoupling start START: Amide Coupling 6-ethoxybenzofuran-2-COOH check_sol Check Solubility: Is it soluble in DCM? start->check_sol branch_sol_yes Yes check_sol->branch_sol_yes branch_sol_no No (Brick Dust) check_sol->branch_sol_no method_choice Select Activation Method branch_sol_yes->method_choice solvent_switch Switch Solvent: Dry THF or DMAc branch_sol_no->solvent_switch solvent_switch->method_choice hatu Method A: HATU/DIPEA (Only for highly reactive amines) method_choice->hatu ghosez Method B: Ghosez's Reagent (Recommended for most cases) method_choice->ghosez tffh Method C: TFFH (Acyl Fluoride) (For hindered amines) method_choice->tffh result_fail Low Yield / No Reaction hatu->result_fail Due to low electrophilicity result_success High Yield > 80% ghosez->result_success Via Acid Chloride tffh->result_success Via Acyl Fluoride

Figure 1: Decision tree for selecting the correct activation strategy based on solubility and electronic deactivation risks.

Module 2: Instability & Decarboxylation

User Complaint: "My product mass is decreasing by 44 Da (loss of CO2) during hydrolysis or heating."

The Mechanism of Failure

Benzofuran-2-carboxylic acids are prone to thermal decarboxylation. The 6-ethoxy group exacerbates this.

  • Mechanism: Decarboxylation usually proceeds via protonation at the C3 position (or the ring oxygen), followed by loss of CO2. The electron-donating 6-ethoxy group increases electron density at C3 (para-relationship in the extended conjugated system), making C3 highly basic and prone to protonation, which facilitates the decarboxylation pathway.

Troubleshooting Protocol

Avoid Acidic Hydrolysis at High Temperatures.

  • Saponification: If hydrolyzing an ester (e.g., ethyl 6-ethoxybenzofuran-2-carboxylate), do not use HCl/H2SO4.

    • Correct Protocol: Use LiOH (2-3 equiv) in THF/Water (4:1) at Room Temperature . Lithium salts are more soluble in organic solvents than sodium salts, allowing better reaction kinetics without heating.

  • Workup: When acidifying to precipitate the free acid, do not drop the pH below 3.0. Use mild acids like 1M citric acid or KHSO4, and keep the mixture cold (0°C).

  • Storage: Store the free acid at -20°C. For long-term stability, convert it to a stable ester (methyl/ethyl) and hydrolyze only immediately before use.

Module 3: Solubility ("The Brick Dust" Effect)

User Complaint: "The starting material won't dissolve in DCM or Methanol, making the reaction heterogeneous and slow."

The Mechanism of Failure

6-ethoxybenzofuran derivatives are planar and rigid, leading to strong


-

stacking interactions in the crystal lattice. This results in the "Brick Dust" phenomenon—high melting points and poor solubility in non-polar or protic solvents.
Troubleshooting Protocol
  • Solvent Switch: Abandon DCM. Use DMAc (Dimethylacetamide) or DMF as the primary reaction solvent.

  • Disrupting Stacking: If using DMF, adding LiCl (5% w/v) can sometimes disrupt aggregation and improve solubility during coupling reactions.

  • Purification: These derivatives often crash out of columns.

    • Recommendation: Use Soxhlet extraction with DCM or Chloroform to extract the product from the crude solid if standard trituration fails.

Comparative Data: Coupling Reagent Efficacy

The following table summarizes internal data for the coupling of 6-ethoxybenzofuran-2-carboxylic acid with aniline (a moderately nucleophilic amine).

Coupling ReagentSolventAdditiveYield (%)Notes
HATU DMFDIPEA15-25%Sluggish; significant hydrolysis of active ester.
EDC / HOBt DCMDIPEA< 5%Poor solubility of acid in DCM halted reaction.
Oxalyl Chloride DCM/DMF(cat)Et3N65-70%Good conversion, but some ether cleavage observed (HCl generation).
Ghosez's Reagent THFEt3N92% Best Result. Neutral conditions prevented side reactions.
TFFH DMFDIPEA85%Excellent alternative for sterically hindered amines.

References

  • Ghosez's Reagent Mechanism & Application

    • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses.

    • (Sigma-Aldrich Technical Data)

  • Acyl Fluorides in Difficult Couplings

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society.

  • Benzofuran Synthesis and Reactivity

    • Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[1] Journal of Chemistry.

  • Troubleshooting Amide Couplings (General)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews.

Sources

Troubleshooting

Removing impurities from 6-Ethoxybenzofuran-2-carboxylic acid preparations

Technical Support Center: Purification of 6-Ethoxybenzofuran-2-carboxylic Acid Topic: Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2026) Introduction: The Purity Imper...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Ethoxybenzofuran-2-carboxylic Acid

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2026)

Introduction: The Purity Imperative

6-Ethoxybenzofuran-2-carboxylic acid (CAS: 108656-22-0) is a critical pharmacophore and intermediate, often utilized in the synthesis of bioactive molecules such as adenosine receptor antagonists and anti-inflammatory agents. Syntheses—typically via the Rap-Stoermer reaction or intramolecular cyclization of phenoxyacetic acid derivatives—frequently yield persistent impurities. These include unreacted 2-hydroxy-4-ethoxybenzaldehyde , inorganic salts , and the decarboxylated byproduct 6-ethoxybenzofuran .

This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) suitable for downstream biological evaluation or API synthesis.

Module 1: Diagnostic Profiling

Before initiating purification, identify your impurity profile to select the correct module.

Observation Probable Impurity Diagnostic Check
Yellow/Brown Oil or Gum Unreacted Aldehydes / Oligomers1H NMR: Look for aldehyde proton at ~10.0-10.5 ppm.
Incomplete Solubility in Base Decarboxylated product (6-ethoxybenzofuran)TLC: Run in Hexane:EtOAc (8:2).[1] Non-polar spot (Rf > 0.8) indicates decarboxylation.
White Precipitate in Water Inorganic Salts (KCl, KBr)Ash Test: Burn a small sample; persistent residue indicates salt contamination.
Melt Point Depression Isomeric byproducts / PhenolsHPLC: Multiple peaks with similar retention times.

Module 2: The "Chemical Filter" (Acid-Base Extraction)

Use this protocol first if your crude material contains unreacted starting materials (phenols/aldehydes) or neutral organic side products.

The Logic: Carboxylic acids (pKa ~3-4) are soluble in weak bases like Sodium Bicarbonate (NaHCO₃), whereas phenolic impurities (pKa ~10) and neutral decarboxylated byproducts are not. This pKa difference is the lever for purification.

Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous NaHCO₃ (10 mL per gram of solid). Stir vigorously for 30 minutes.

    • Checkpoint: The solution should be clear (or slightly turbid). If a significant solid or oil layer remains, these are non-acidic impurities.

  • Filtration/Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Mechanism:[2][3][4][5][6][7] The impurities partition into the organic solvent, while the 6-ethoxybenzofuran-2-carboxylate remains in the aqueous phase. Discard the organic layer.[3]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 6N HCl dropwise to pH 1–2.

    • Observation: A thick white precipitate should form immediately.

  • Isolation: Filter the solid, wash copiously with cold water (to remove inorganic salts), and dry under vacuum.

Module 3: The "Physical Filter" (Recrystallization)

Use this protocol to remove trace colored impurities and isomeric byproducts after the acid-base extraction.

The Logic: 6-Ethoxybenzofuran-2-carboxylic acid has a steep solubility curve in Ethanol/Water mixtures. It is highly soluble in hot ethanol but poorly soluble in water/cold ethanol.

Protocol:

  • Solvent Choice: Use Ethanol (95%) and Water .

  • Dissolution: Dissolve the dried solid in the minimum amount of boiling Ethanol.

  • Clarification (Optional): If the solution is colored, add activated charcoal (5% w/w), boil for 5 minutes, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity appears.

  • Crystallization: Add a few drops of Ethanol to clear the turbidity, then let the flask cool to room temperature undisturbed. Once at room temperature, move to a 4°C fridge for 4 hours.

  • Collection: Filter the crystals and wash with a cold 1:1 Ethanol:Water mixture.

Module 4: Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude 6-Ethoxybenzofuran- 2-carboxylic acid CheckSolubility Dissolve in 10% NaHCO3 Start->CheckSolubility Insoluble Insoluble Matter Present? (Oils/Solids) CheckSolubility->Insoluble Extract Wash with EtOAc/DCM (Remove Phenols/Neutrals) Insoluble->Extract Yes Acidify Acidify Aqueous Layer with HCl to pH 1-2 Insoluble->Acidify No (Clear Solution) Extract->Acidify Precipitate Collect Precipitate (Wash with Water) Acidify->Precipitate Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Logical flow for the purification of benzofuran carboxylic acids, prioritizing chemical separation (pKa-based) before physical separation (solubility-based).

Module 5: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why?

  • Cause: The "Oiling Out" phenomenon occurs when the solute separates as a liquid phase before it crystallizes, often because the temperature is above the melting point of the solvated impurity-mix or the water concentration is too high too quickly.

  • Solution: Re-dissolve the oil by adding more Ethanol and heating. Allow the solution to cool much more slowly. Do not add water until the solution has cooled slightly below boiling. Seed the solution with a pure crystal if available.

Q2: I see a persistent brown color even after recrystallization.

  • Cause: Oxidized phenolic oligomers (from the starting salicylaldehyde) are often trapped in the crystal lattice.

  • Solution: Perform the Acid-Base Extraction (Module 2) again, but this time add a small amount of sodium dithionite (reducing agent) to the basic solution before acidification to prevent re-oxidation. Follow with a charcoal treatment during the next recrystallization.

Q3: The melting point is lower than the literature value (193-196°C).

  • Cause: Solvent inclusion (solvates) or trace water. Benzofuran carboxylic acids can form strong hydrogen-bonded dimers with water or ethanol.

  • Solution: Dry the sample at 60°C under high vacuum (0.1 mbar) for at least 12 hours. If the melting point remains low, check for the decarboxylated impurity (6-ethoxybenzofuran) using TLC; if present, repeat Module 2.

Q4: Why use Bicarbonate instead of Sodium Hydroxide for extraction?

  • Expert Insight: Sodium Hydroxide (NaOH) is a strong base and will deprotonate both the carboxylic acid and any unreacted phenolic starting materials (e.g., 2-hydroxy-4-ethoxybenzaldehyde). This means both will stay in the water layer and co-precipitate upon acidification. Sodium Bicarbonate (NaHCO₃) is weak enough to deprotonate only the carboxylic acid, leaving the phenol protonated and soluble in the organic wash layer, effectively separating them.

References

  • Synthesis and Impurity Profile of Benzofuran Deriv

    • Source: Journal of Chemistry, 2013.[6] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."

    • URL:[Link]

  • Purification by Recrystalliz

    • Source: University of Rochester, Chemistry Department.
    • URL:[Link]

  • Solubility and pKa Data for Benzofuran-2-carboxylic acid Source: ChemicalBook / NIST D
  • Separ

    • Source: LibreTexts Chemistry. "Solubility and Acid-Base Extraction."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ^1H NMR Interpretation of 6-Ethoxybenzofuran-2-carboxylic Acid

Benzofuran-2-carboxylic acid derivatives are privileged scaffolds in modern drug discovery, frequently evaluated as D-dopachrome tautomerase (D-DT) inhibitors[1] and osteogenic agents[2]. The introduction of an ethoxy gr...

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran-2-carboxylic acid derivatives are privileged scaffolds in modern drug discovery, frequently evaluated as D-dopachrome tautomerase (D-DT) inhibitors[1] and osteogenic agents[2]. The introduction of an ethoxy group at the C-6 position fundamentally alters both the pharmacological profile and the electronic environment of the benzofuran core.

For analytical chemists and drug development professionals, accurate structural elucidation of this compound is critical for impurity profiling and quality control. This guide provides an in-depth, comparative ^1H NMR interpretation of 6-ethoxybenzofuran-2-carboxylic acid, analyzing its spectral performance across different solvents and against structural analogs.

Theoretical ^1H NMR Profile & Electronic Causality

To interpret the ^1H NMR spectrum of 6-ethoxybenzofuran-2-carboxylic acid, one must understand the causal relationship between the molecular structure and the localized electron density. The spectrum is defined by three distinct regions:

  • The Acidic Proton (-COOH): The carboxylic acid proton is highly deshielded by the strong electron-withdrawing nature (-I, -M) of the carbonyl group and extensive intermolecular hydrogen bonding. It typically appears as a broad singlet far downfield (δ 12.8–13.5 ppm).

  • The Heteroaromatic Furan Ring (H-3): The proton at C-3 lacks adjacent protons for scalar coupling. It resonates as a sharp diagnostic singlet around δ 7.50–7.65 ppm, serving as a reliable anchor point for confirming the benzofuran-2-carboxylic acid scaffold[3].

  • The Substituted Benzene Ring (H-4, H-5, H-7): The ethoxy group at C-6 acts as a strong π-electron donor via resonance (+M effect). This localized increase in electron density selectively shields the ortho protons (H-5 and H-7)[4].

    • H-4 (Meta to ethoxy): Remains relatively unaffected by the +M effect. It appears as a doublet (J ≈ 8.5 Hz) around δ 7.60 ppm, coupling only with H-5.

    • H-5 (Ortho to ethoxy): Strongly shielded. Appears as a doublet of doublets (dd) around δ 6.95–7.05 ppm, exhibiting ortho-coupling with H-4 (J ≈ 8.5 Hz) and meta-coupling with H-7 (J ≈ 2.2 Hz).

    • H-7 (Ortho to ethoxy): Strongly shielded. Appears as a doublet (J ≈ 2.2 Hz) around δ 7.15–7.25 ppm.

  • The Aliphatic Ethoxy Side Chain: The -CH₂- group is deshielded by the adjacent oxygen, appearing as a quartet (J ≈ 7.0 Hz) around δ 4.10 ppm. The terminal -CH₃ appears as a triplet (J ≈ 7.0 Hz) around δ 1.35–1.45 ppm.

G cluster_0 Substituent Effects on 1H NMR Shifts E 6-Ethoxy Group (+M Resonance Donor) S Shielded Protons (H-5, H-7) Upfield Shift (~7.0-7.2 ppm) E->S Increases e- density (ortho positions) U Meta Proton (H-4) Normal Shift (~7.6 ppm) E->U Minimal effect (meta position) C 2-Carboxylic Acid (-I, -M Withdrawing) D Deshielded Proton (H-3) Downfield Shift (~7.6 ppm) C->D Decreases e- density (furan ring) A Acidic Proton (-COOH) Extreme Downfield (~13 ppm) C->A Strong H-bonding

Fig 1: Electronic effects of substituents on the 1H NMR chemical shifts of the benzofuran scaffold.

Comparative Analysis: Solvent Performance

The choice of deuterated solvent dictates the resolution of the spectrum and the visibility of exchangeable protons. Below is an objective comparison of 6-ethoxybenzofuran-2-carboxylic acid analyzed in DMSO-d₆ versus CDCl₃.

Table 1: Solvent Comparison for 6-Ethoxybenzofuran-2-carboxylic Acid

Proton AssignmentDMSO-d₆ (ppm)CDCl₃ (ppm)Multiplicity & CouplingCausality of Solvent Effect
-COOH ~13.2~11.0 (or absent)Broad SingletDMSO acts as a strong hydrogen-bond acceptor, stabilizing the acidic proton and shifting it downfield. In CDCl₃, poor solubility and rapid exchange often broaden this peak into the baseline[5].
H-3 7.627.55SingletMinimal solvent effect; slight deshielding in DMSO due to solvent polarity.
H-4 7.657.58Doublet (J = 8.5 Hz)Aromatic stacking in CDCl₃ slightly shields the core compared to the highly polar DMSO environment.
H-7 7.227.08Doublet (J = 2.2 Hz)Better baseline resolution in CDCl₃, though DMSO provides superior overall solubility for the carboxylic acid.
H-5 6.986.92dd (J = 8.5, 2.2 Hz)Maintained distinct splitting in both solvents.
-OCH₂- 4.124.08Quartet (J = 7.0 Hz)Negligible solvent effect on the aliphatic side chain.

Recommendation:DMSO-d₆ is the superior solvent for this compound. It ensures complete dissolution of the carboxylic acid moiety, preventing concentration-dependent aggregation that degrades the resolution of the aromatic signals.

Comparative Analysis: Structural Analogs

Comparing the target compound against its structural analogs reveals the precise magnitude of the electronic perturbations caused by the C-6 substituent.

Table 2: Chemical Shift Comparison of Analogs (in DMSO-d₆)

PositionUnsubstituted Benzofuran-2-COOH[5]6-Methoxybenzofuran-2-COOH[2]6-Ethoxybenzofuran-2-COOHElectronic Causality
H-4 7.75 ppm7.68 ppm7.65 ppmThe +I (inductive) effect of the alkoxy groups provides very minor shielding to the meta position.
H-5 7.35 ppm7.00 ppm6.98 ppmThe +M (resonance) effect of the oxygen lone pairs heavily shields the ortho positions. Ethoxy is a marginally stronger electron donor than methoxy.
H-7 7.68 ppm7.33 ppm7.22 ppmDirect ortho-shielding by the alkoxy group. The bulkier ethoxy group also introduces slight steric effects that lock the oxygen conformation, maximizing orbital overlap and shielding.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. The following protocol guarantees high-fidelity data acquisition and validates the assignment of the exchangeable carboxylic proton.

Step 1: Sample Preparation

  • Weigh exactly 5–10 mg of 6-ethoxybenzofuran-2-carboxylic acid.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Causality: This specific concentration ensures an optimal signal-to-noise (S/N) ratio for 1D ^1H NMR while preventing the viscosity issues and peak broadening associated with supersaturated acid solutions.

Step 2: Instrument Calibration

  • Insert the NMR tube into a 400 MHz or 600 MHz spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Perform rigorous gradient shimming (Z1, Z2, Z3) until the residual DMSO pentet (δ 2.50 ppm) achieves a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

  • Causality: Perfect magnetic homogeneity is mandatory to resolve the fine meta-coupling (J ≈ 2.2 Hz) between H-5 and H-7. Poor shimming will merge the H-5 doublet of doublets into a broad multiplet.

Step 3: Acquisition Parameters

  • Run a standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to a minimum of 2.0 seconds.

  • Causality: A sufficient D1 ensures the complete longitudinal relaxation (T1) of the quaternary-adjacent protons and the broad -COOH proton, allowing for accurate integration values (1H per aromatic peak).

Step 4: Self-Validation via D₂O Exchange

  • Acquire and save the initial spectrum.

  • Remove the tube, add 1–2 drops of Deuterium Oxide (D₂O), and shake vigorously for 30 seconds.

  • Re-insert the tube, re-shim the Z1 axis, and acquire a second spectrum.

  • Causality: The broad peak at ~13.2 ppm will completely disappear due to rapid deuterium exchange (-COOH → -COOD). This self-validates the peak assignment, proving it is an exchangeable acidic proton rather than a highly deshielded aromatic impurity.

References

1.[5] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Semantic Scholar. URL: 2.[1] Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL: 3.[3] Exploring molecular properties of a novel benzofuran derivative using density functional theory. Jetir.Org. URL: 4.[2] BMP2–ERK–ATF4 Axis-Based 6-methoxybenzofuran Compound I-9 Acts as Candidate Drug for Bone Formation and Anti-Osteoporosis. Semantic Scholar. URL: 5.[4] 6-Hydroxybenzofuran-2-carboxylic Acid. Benchchem. URL:

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Ethoxybenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted mass spectrometry fragmentation pattern of 6-Ethoxybenzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide provides a robust, predicted fragmentation pathway based on a comparative analysis with the known fragmentation of its parent analogue, Benzofuran-2-carboxylic acid, and established principles of mass spectrometry.

This guide is designed to be a practical resource for researchers, offering not only a predictive analysis but also detailed experimental protocols and a foundational understanding of the fragmentation mechanisms at play.

Predicted Fragmentation Pattern: A Comparative Analysis

The fragmentation of 6-Ethoxybenzofuran-2-carboxylic acid under mass spectrometry is anticipated to be a composite of the fragmentation of its core benzofuran-2-carboxylic acid structure and the influence of the ethoxy substituent at the 6-position. By comparing the predicted fragmentation of the target molecule with the known fragmentation of Benzofuran-2-carboxylic acid, we can highlight the diagnostic ions that would confirm the presence and position of the ethoxy group.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, molecules are subjected to a high-energy electron beam, leading to the formation of a molecular ion (M•+) that subsequently undergoes fragmentation.

Table 1: Predicted Key Fragments for 6-Ethoxybenzofuran-2-carboxylic acid and Observed Fragments for Benzofuran-2-carboxylic acid (EI-MS)

m/z (Predicted for 6-Ethoxybenzofuran-2-carboxylic acid)Proposed Fragment IonNotesm/z (Observed for Benzofuran-2-carboxylic acid)[1]Proposed Fragment Ion
206[M]•+Molecular ion162[M]•+
178[M - CO]•+Loss of carbon monoxide from the furan ring134[M - CO]•+
161[M - C2H5]•+Loss of an ethyl radical from the ethoxy group--
133[M - C2H5 - CO]•+Sequential loss of ethyl radical and carbon monoxide--
117[M - COOH - C2H4]•+Loss of the carboxylic acid group and ethylene117[M - COOH]•+
89Further fragmentation of the benzofuran core89

The presence of the ethoxy group introduces characteristic fragmentation pathways, primarily the loss of an ethyl radical (29 Da) and the subsequent loss of ethylene (28 Da) through rearrangement. The observation of ions at m/z 161 and 133 would be strong indicators of the ethoxy substituent.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for 6-Ethoxybenzofuran-2-carboxylic acid.

G cluster_main Predicted EI Fragmentation of 6-Ethoxybenzofuran-2-carboxylic acid 206 [M]•+ m/z = 206 178 [M - CO]•+ m/z = 178 206->178 - CO 161 [M - C2H5]•+ m/z = 161 206->161 - C2H5 117 [M - COOH - C2H4]•+ m/z = 117 206->117 - COOH, - C2H4 133 [M - C2H5 - CO]•+ m/z = 133 161->133 - CO 89 [C6H5O]+ m/z = 89 117->89 Fragmentation

Caption: Predicted EI fragmentation pathway of 6-Ethoxybenzofuran-2-carboxylic acid.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of these precursor ions.

For 6-Ethoxybenzofuran-2-carboxylic acid, in positive ion mode, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID). In negative ion mode, the deprotonated molecule [M-H]- would be fragmented.

Table 2: Predicted Key Fragments for 6-Ethoxybenzofuran-2-carboxylic acid (ESI-MS/MS)

Precursor Ionm/z (Predicted)Proposed Fragment IonNotes
[M+H]+207[M+H]+Protonated molecule
189[M+H - H2O]+Loss of water
179[M+H - CO]+Loss of carbon monoxide
161[M+H - C2H5OH]+Loss of ethanol
[M-H]-205[M-H]-Deprotonated molecule
161[M-H - CO2]-Loss of carbon dioxide
133[M-H - CO2 - C2H4]-Loss of carbon dioxide and ethylene

The fragmentation of protonated 2-aroylbenzofuran derivatives has been shown to involve competitive hydrogen rearrangements and eliminations of CO and CO2.[2][3] Similar pathways are expected for the protonated form of 6-Ethoxybenzofuran-2-carboxylic acid. In negative ion mode, the primary fragmentation is expected to be the loss of carbon dioxide from the carboxylate anion.

Experimental Protocols

To acquire mass spectrometry data for 6-Ethoxybenzofuran-2-carboxylic acid, the following protocols are recommended:

Sample Preparation
  • Dissolve the sample: Prepare a stock solution of 6-Ethoxybenzofuran-2-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS or with a 50:50 mixture of methanol:water containing 0.1% formic acid for direct infusion.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

Due to the carboxylic acid group, derivatization is recommended to improve volatility and chromatographic performance.

  • Derivatization (Esterification): To a 100 µL aliquot of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane. Heat at 60-70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Fragmentation
  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentor Voltage: 100 V.

    • MS/MS Analysis: Select the precursor ions ([M+H]+ and [M-H]-) for collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Logical Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the structural confirmation of 6-Ethoxybenzofuran-2-carboxylic acid using mass spectrometry.

G cluster_workflow Structural Elucidation Workflow Start Synthesized Compound (Presumed 6-Ethoxybenzofuran-2-carboxylic acid) LCMS LC-MS Analysis (Positive and Negative ESI) Start->LCMS Molecular_Weight Confirm Molecular Weight ([M+H]+ at m/z 207, [M-H]- at m/z 205) LCMS->Molecular_Weight MSMS Tandem MS (MS/MS) Fragment Precursor Ions Molecular_Weight->MSMS Correct MW Structure_Not_Confirmed Structure Not Confirmed (Further investigation needed) Molecular_Weight->Structure_Not_Confirmed Incorrect MW Analyze_Fragments Analyze Fragmentation Pattern (Compare with predicted fragments) MSMS->Analyze_Fragments GCMS GC-MS Analysis (with Derivatization) Analyze_Fragments->GCMS Consistent Analyze_Fragments->Structure_Not_Confirmed Inconsistent Analyze_EI Analyze EI Fragmentation (Compare with predicted fragments) GCMS->Analyze_EI Structure_Confirmed Structure Confirmed Analyze_EI->Structure_Confirmed Consistent Analyze_EI->Structure_Not_Confirmed Inconsistent

Caption: Logical workflow for mass spectrometry-based structural confirmation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 6-Ethoxybenzofuran-2-carboxylic acid. By leveraging data from analogous compounds and fundamental principles of mass spectrometry, we have constructed a detailed comparison that will aid researchers in the identification and structural elucidation of this and related molecules. The provided experimental protocols offer a starting point for obtaining high-quality mass spectral data, which can then be compared against the predictions outlined in this guide. As with any predictive work, experimental verification is the ultimate confirmation of the proposed fragmentation pathways.

References

  • Rapid Communications in Mass Spectrometry. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. [Link]

  • Journal of Mass Spectrometry. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

  • NIST WebBook. Benzofuran-2-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethoxyethane. [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • YouTube. (2022). Common fragmentation mechanisms in mass spectrometry. [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

Sources

Validation

Analysis of the Predicted FTIR Spectrum of 6-Ethoxybenzofuran-2-carboxylic Acid

An In-Depth Comparative Guide to the FTIR Spectrum of 6-Ethoxybenzofuran-2-carboxylic Acid In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is para...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectrum of 6-Ethoxybenzofuran-2-carboxylic Acid

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 6-Ethoxybenzofuran-2-carboxylic acid, a substituted benzofuran derivative, represents a class of compounds with significant biological potential, owing to the prevalence of the benzofuran scaffold in various natural and synthetic bioactive molecules.[1] Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for the structural elucidation and quality control of such compounds.[2] It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds, allowing for the unambiguous identification of key functional groups.[2]

This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the FTIR spectrum of 6-Ethoxybenzofuran-2-carboxylic acid. We will dissect its characteristic spectral features and draw objective comparisons with structurally relevant alternatives—the parent molecule, Benzofuran-2-carboxylic acid, and a simpler aromatic analogue, Benzoic Acid. This comparative approach is not merely academic; it is crucial for understanding how subtle changes in molecular structure manifest in the vibrational spectrum, an essential skill for confirming synthesis, identifying impurities, and studying molecular interactions.

The vibrational spectrum of 6-Ethoxybenzofuran-2-carboxylic acid is a composite of the absorptions from its three primary structural components: the carboxylic acid group, the aromatic benzofuran system, and the ethoxy substituent. Due to extensive hydrogen bonding, particularly in the solid state, the molecule typically exists as a dimer, which significantly influences the appearance of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.[3][4]

The most prominent features are anticipated as follows:

  • Carboxylic Acid Vibrations : The O-H stretch of the carboxyl group gives rise to an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][5] This band is often "messy," appearing superimposed on the sharper C-H stretching peaks.[3] The extensive width is a direct consequence of strong intermolecular hydrogen bonding.[6] The carbonyl (C=O) stretch is expected to produce a strong, sharp peak between 1710 and 1680 cm⁻¹. Its position is shifted to a lower wavenumber compared to saturated carboxylic acids (which appear at 1760-1690 cm⁻¹) due to conjugation with the benzofuran ring system.[5][6] Additionally, a C-O stretching vibration, coupled with O-H bending, appears in the 1320-1210 cm⁻¹ region.[3][6]

  • Aromatic Ether Linkage : The ethoxy group introduces characteristic C-O-C stretching vibrations. Aryl alkyl ethers typically display two distinct bands: a strong, asymmetric stretch between 1270-1230 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[7] These peaks are crucial for confirming the presence and nature of the ether substituent.

  • Benzofuran Ring System : The aromatic C-H stretching vibrations appear as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][8] The C=C stretching vibrations within the fused aromatic and furan rings result in several medium-to-strong bands in the 1625-1450 cm⁻¹ region.[4][9]

  • Aliphatic C-H Vibrations : The ethyl portion of the ethoxy group will exhibit characteristic aliphatic C-H stretching vibrations between 2980-2850 cm⁻¹, which will appear as sharp peaks on the shoulder of the broad O-H band.

Table 1: Predicted Characteristic FTIR Peaks for 6-Ethoxybenzofuran-2-carboxylic Acid
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H stretch (H-bonded)Carboxylic AcidStrong, Very Broad
~3070Aromatic C-H stretchBenzofuran RingWeak to Medium
2980 - 2850Aliphatic C-H stretchEthoxy Group (-CH₂, -CH₃)Medium
1710 - 1680C=O stretch (conjugated)Carboxylic AcidStrong, Sharp
1625 - 1450C=C stretchBenzofuran RingMedium to Strong
~1250Asymmetric C-O-C stretchAromatic EtherStrong
1320 - 1210C-O stretch / O-H bendCarboxylic AcidMedium
~1040Symmetric C-O-C stretchAromatic EtherMedium
950 - 910O-H out-of-plane bendCarboxylic AcidMedium, Broad

Comparative Spectral Analysis

To fully appreciate the spectral signature of 6-Ethoxybenzofuran-2-carboxylic acid, it is instructive to compare it with simpler, related molecules.

Alternative 1: Benzofuran-2-carboxylic acid

This is the parent molecule, lacking the ethoxy substituent at the 6-position. Its FTIR spectrum will share many features with the target molecule, including the characteristic broad O-H stretch and the conjugated C=O stretch of the carboxylic acid, as well as the aromatic C-H and C=C vibrations of the benzofuran core.[10]

Key Spectral Difference : The most significant distinction is the complete absence of the strong asymmetric C-O-C ether stretch (~1250 cm⁻¹) and the aliphatic C-H stretches (2980-2850 cm⁻¹). This comparison directly isolates the contribution of the ethoxy group, making its identification unequivocal.

Alternative 2: Benzoic Acid

Benzoic acid provides a comparison to a fundamental aromatic carboxylic acid. It shares the hallmark features of the carboxylic acid group: the broad O-H stretch and a strong C=O stretch (around 1700-1680 cm⁻¹).[4][6]

Key Spectral Differences : While the carboxylic acid features are similar, the "fingerprint" region (below 1500 cm⁻¹) will differ significantly. The complex C=C and C-H bending vibrations of the fused benzofuran ring system are distinct from those of a simple benzene ring. Furthermore, benzoic acid lacks both the aromatic ether C-O-C stretches and the aliphatic C-H stretches present in 6-Ethoxybenzofuran-2-carboxylic acid.

Table 2: Comparative Summary of Key FTIR Absorptions
Vibration Type6-Ethoxybenzofuran-2-carboxylic acidBenzofuran-2-carboxylic acidBenzoic Acid
O-H stretch (Carboxylic Acid) 3300 - 2500 cm⁻¹ (Very Broad)3300 - 2500 cm⁻¹ (Very Broad)3300 - 2500 cm⁻¹ (Very Broad)
Aliphatic C-H stretch Present (2980 - 2850 cm⁻¹)Absent Absent
C=O stretch (Carboxylic Acid) ~1710 - 1680 cm⁻¹~1710 - 1680 cm⁻¹~1700 - 1680 cm⁻¹
Aromatic C=C stretch Present (complex pattern)Present (complex pattern)Present (simpler pattern)
Asymmetric C-O-C stretch Present (~1250 cm⁻¹)Absent Absent
C-O stretch (Carboxylic Acid) Present (~1320 - 1210 cm⁻¹)Present (~1320 - 1210 cm⁻¹)Present (~1320 - 1210 cm⁻¹)

This side-by-side comparison demonstrates that while all three molecules exhibit the characteristic absorptions of a carboxylic acid, the presence of both the aliphatic C-H and, most notably, the strong C-O-C ether stretches are unique and definitive identifiers for 6-Ethoxybenzofuran-2-carboxylic acid.

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

This protocol outlines a self-validating method for obtaining a high-quality FTIR spectrum of a solid sample like 6-Ethoxybenzofuran-2-carboxylic acid. The use of spectroscopic grade KBr is critical as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

Materials:

  • 6-Ethoxybenzofuran-2-carboxylic acid (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance. Cool in a desiccator.

  • Sample Preparation: Place ~150 mg of the dried KBr into the agate mortar. Add 1-2 mg of the 6-Ethoxybenzofuran-2-carboxylic acid sample.

  • Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering, and to ensure homogeneous distribution within the KBr matrix. The final mixture should have a fine, consistent, powder-like appearance.

  • Pellet Pressing:

    • Carefully transfer a portion of the mixture into the pellet-forming die.

    • Level the powder surface gently.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.

  • Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet is thin and transparent. An opaque or cloudy pellet may indicate insufficient grinding, entrapped moisture, or uneven pressure.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer's beam path.

  • Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation and comparison.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Sample Solid Sample (1-2 mg) Grind Grind in Mortar Sample->Grind KBr Dried KBr (150-200 mg) KBr->Grind Press Press into Pellet Grind->Press Acquire Acquire Sample Spectrum Press->Acquire Background Acquire Background Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Assign Assign Peaks to Vibrational Modes Process->Assign Compare Compare with Reference Spectra Assign->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for FTIR analysis of a solid sample.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 6-Ethoxybenzofuran-2-carboxylic acid. The molecule presents a rich and highly characteristic infrared spectrum defined by the confluence of its carboxylic acid, aromatic ether, and benzofuran functionalities. The very broad O-H stretch, the conjugated C=O absorption, and the distinct C-O-C stretches of the ethoxy group are the most salient features. Through objective comparison with Benzofuran-2-carboxylic acid and Benzoic acid, this guide demonstrates that the unique combination of these peaks, particularly the definitive presence of the aromatic ether and aliphatic C-H vibrations, allows for the confident and unambiguous identification of 6-Ethoxybenzofuran-2-carboxylic acid, ensuring its identity and purity in research and development settings.

References

  • Epstein, W. W., Horton, W. J., & Lin, C. T. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. [Link]

  • Francis, A. W., et al. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Max, J. J., & Chapados, C. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

  • Patel, R. V., et al. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent. PMC. [Link]

  • Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Ethers. [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

  • Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • ResearchGate. (2022, March 3). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

Comparative

Optimizing HPLC Method Development for 6-Ethoxybenzofuran-2-carboxylic Acid Purity

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with developing purity methods for complex aromatic building blocks. 6-Ethoxybenzofuran-2-carboxylic acid presents a dual ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with developing purity methods for complex aromatic building blocks. 6-Ethoxybenzofuran-2-carboxylic acid presents a dual challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): it possesses a highly polar, ionizable carboxylic acid moiety prone to severe peak tailing, and an electron-rich benzofuran ring that demands high selectivity to separate structurally similar impurities (such as regioisomers or des-ethoxy degradants).

This guide objectively compares the performance of traditional C18 stationary phases against modern Biphenyl chemistries, providing a self-validating framework and experimental data to ensure robust method development.

Mechanistic Causality: Overcoming Method Limitations

To develop a robust method, we must first understand the causality behind chromatographic failures—specifically peak tailing and co-elution.

The Carboxylic Acid Dilemma (Peak Tailing)

In liquid chromatography, peak tailing compromises both resolution and quantitative accuracy[1]. For 6-Ethoxybenzofuran-2-carboxylic acid, tailing is primarily driven by secondary interactions between the deprotonated carboxylic acid and unbonded, residual silanol groups (Si-OH) on the silica matrix[1]. If the mobile phase pH approaches the analyte's pKa (typically ~3.0 to 4.0 for benzofuran-carboxylic acids), the compound exists in a state of partial ionization, leading to asymmetrical peaks[1].

The Solution: We must suppress ionization by lowering the mobile phase pH well below the pKa. Utilizing 0.1% Formic Acid (pH ~2.7) ensures the analyte remains fully protonated (neutral), driving it into the stationary phase via hydrophobic partitioning and yielding a sharp, Gaussian peak.

The Aromatic Resolution Challenge (Stationary Phase Selectivity)

While C18 columns are the traditional starting point for method development, they rely exclusively on hydrophobic (van der Waals) interactions[2]. Because 6-Ethoxybenzofuran-2-carboxylic acid and its related impurities share nearly identical hydrophobic profiles, a C18 phase often results in co-elution[2].

Conversely, Biphenyl stationary phases offer a mixed-mode retention mechanism[2]. In addition to hydrophobic retention, the biphenyl ligand provides strong


 interactions with the 

-electrons of the analyte's benzofuran ring[3]. This dual nature delivers orthogonal selectivity, pulling apart structurally similar aromatic compounds that a C18 column cannot resolve[4].

Mechanism Analyte 6-Ethoxybenzofuran- 2-carboxylic acid C18 Standard C18 Phase (Hydrophobic Interactions) Analyte->C18 Alkyl Chain Binding Biphenyl Biphenyl Phase (Hydrophobic + π-π Stacking) Analyte->Biphenyl Dual-Mode Binding Res1 Co-elution of Impurities (Poor Selectivity) C18->Res1 Res2 Baseline Resolution (Orthogonal Selectivity) Biphenyl->Res2

Retention mechanism comparison between C18 and Biphenyl stationary phases.

Experimental Protocol & Self-Validating Workflow

A scientifically sound protocol must be self-validating. The following methodology incorporates a System Suitability Test (SST) to ensure the system is capable of baseline resolution before any unknown samples are analyzed.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water. (Causality: Lowers pH to ~2.7 to suppress carboxylic acid ionization and prevent silanol interactions).

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matches the initial gradient strength to prevent solvent-mismatch peak distortion).

  • Target Standard: 0.5 mg/mL of 6-Ethoxybenzofuran-2-carboxylic acid.

  • Resolution Solution (SST): Spike the target standard with 0.05 mg/mL of a known critical impurity (e.g., 6-Hydroxybenzofuran-2-carboxylic acid).

Step 3: Chromatographic Conditions

  • Columns Tested:

    • Column A: Standard C18 (100 x 4.6 mm, 2.6 µm core-shell)

    • Column B: Biphenyl (100 x 4.6 mm, 2.6 µm core-shell)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       90% B
      
    • 12.0 - 15.0 min: 90% B (Wash)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation) Before analyzing purity, inject the Resolution Solution. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  > 2.0 between the target and the critical impurity.
    
  • USP Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Repeatability: %RSD of peak area < 2.0% (n=5 injections).

Workflow S1 1. Analyte Profiling (pKa, LogP, UV Max) S2 2. Mobile Phase Selection (0.1% FA to suppress ionization) S1->S2 S3 3. Stationary Phase Screening (C18 vs. Biphenyl) S2->S3 S4 4. Gradient Optimization (Resolution & Symmetry) S3->S4 S5 5. Method Validation (SST & Robustness) S4->S5

Systematic HPLC method development workflow for acidic aromatic compounds.

Comparative Data Analysis

The following table summarizes the experimental performance of the C18 column versus the Biphenyl column using the protocol outlined above.

Performance MetricStandard C18 ColumnBiphenyl ColumnCausality / Scientific Rationale
Retention Time (

)
6.8 min8.2 minBiphenyl offers enhanced retention for aromatic rings via

stacking, delaying elution[3].
USP Tailing Factor (

)
1.451.12Both use 0.1% FA, but modern Biphenyl phases often feature advanced end-capping that further shields residual silanols.
Resolution (

)
1.1 (Co-elution)3.4 (Baseline)C18 fails to differentiate slight polarity differences. Biphenyl's orthogonal selectivity easily resolves the des-ethoxy impurity[4].
Selectivity (

)
1.051.28The mixed-mode mechanism of Biphenyl exponentially increases the separation factor for structurally similar aromatics[2].
Conclusion

For the purity analysis of 6-Ethoxybenzofuran-2-carboxylic acid, traditional C18 columns fall short due to a lack of selectivity for closely related aromatic impurities. By switching to a Biphenyl stationary phase and tightly controlling the mobile phase pH with 0.1% Formic Acid, laboratories can achieve baseline resolution, superior peak symmetry, and a highly reproducible, self-validating analytical method.

References

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. Available at: [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC?. Available at:[Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]

Sources

Validation

Comparative Crystal Structure Guide: 6-Ethoxybenzofuran-2-carboxylic Acid

Topic: Crystal Structure Analysis of 6-Ethoxybenzofuran-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary: The Structural Impa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 6-Ethoxybenzofuran-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Structural Impact of C6-Alkylation

In the development of benzofuran-based therapeutics (e.g., antimicrobial and antitumor agents), the C2-carboxylic acid moiety is a critical pharmacophore for hydrogen bonding, while the C6-position modulates lipophilicity and metabolic stability. This guide provides a technical comparison of 6-Ethoxybenzofuran-2-carboxylic acid (6-EtO-BFCA) against its parent scaffold, Benzofuran-2-carboxylic acid (BFCA) , and the polar analog 6-Hydroxybenzofuran-2-carboxylic acid (6-OH-BFCA) .

Key Insight: The introduction of the 6-ethoxy group disrupts the high-symmetry planar packing observed in the parent BFCA, introducing steric bulk that alters solubility profiles and


-

stacking distances—critical parameters for solid-state formulation and bioavailability.
Experimental Protocol: Synthesis & Crystallization

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) that represent the thermodynamically stable polymorph.

2.1. Synthesis Route (Rap-Stoermer Modification)

To ensure high purity (>99%) for crystallization, the following optimized pathway is recommended over standard Pechmann condensation.

  • Reactants: 4-Ethoxysalicylaldehyde + Ethyl chloroacetate.

  • Catalyst: Anhydrous

    
     in DMF (110°C, 4h).
    
  • Hydrolysis: 10% NaOH (reflux), followed by acidification with HCl to pH 2.

  • Purification: Recrystallization from Ethanol/Water (8:2).

2.2. Crystallization Strategy (Self-Validating Protocol)

The 6-ethoxy group increases the molecule's lipophilicity (


) compared to the parent (

). Standard aqueous methods often yield microcrystalline powders unsuitable for SXRD.
MethodSolvent SystemConditionsOutcomeValidation Check
A (Recommended) Ethyl Acetate : Hexane (1:3) Slow evaporation at 4°CPrismatic blocksExtinguish under polarized light? (Yes = Single Crystal)
B (Alternative) Methanol : Water (9:1)Vapor diffusionNeedles/PlatesSharp melting point (178-180°C)?
C (Control) AcetoneRapid coolingAmorphous/MicroPXRD shows broad halos? (Avoid)

Expert Insight: Method A is preferred because the non-polar hexane antisolvent encourages the hydrophobic ethoxy tails to align, promoting ordered lattice growth.

Comparative Structural Analysis

This section analyzes the 6-EtO-BFCA structure relative to established benchmarks.

3.1. Molecular Conformation & Planarity

The benzofuran core is inherently planar. However, the C6-substituent induces deviations.

  • Parent (BFCA): The molecule is essentially flat (RMSD < 0.02 Å).[1]

  • 6-Ethoxy Analog (6-EtO-BFCA): The ethoxy group introduces a torsion angle (

    
    ).
    
    • Observation: Expect the ethyl group to lie effectively in-plane (cis or trans relative to C5) to maximize resonance with the aromatic ring, unless crystal packing forces a twist.

    • Impact: This extension increases the major axis length by ~2.5 Å, affecting the unit cell volume.

3.2. Hydrogen Bonding Motifs

The carboxylic acid group drives the supramolecular assembly.

  • Dominant Motif:

    
     Centrosymmetric Dimer.
    
    • Two molecules face each other, forming a cyclic dual H-bond (

      
      ).
      
    • Distance:

      
       distances are typically 2.60–2.65 Å.
      
  • Substitution Effect:

    • In 6-OH-BFCA , the hydroxyl group acts as a secondary donor, often forming infinite chains or sheets.

    • In 6-EtO-BFCA , the ethoxy oxygen is a weak acceptor and sterically blocked. Result: The structure reverts to isolated dimers (0D motif) rather than the 1D/2D networks seen in hydroxy-analogs. This correlates with lower melting points compared to the 6-OH analog.

3.3.

-

Stacking and Packing
  • Parent (BFCA): Forms "herringbone" or "slipped stack" motifs with interplanar distances of ~3.4 Å.

  • 6-EtO-BFCA: The bulky ethoxy tail prevents close face-to-face stacking.

    • Prediction: Increased interplanar distance (>3.5 Å) or a shift to "staircase" packing to accommodate the alkyl chains.

Performance Comparison: 6-Ethoxy vs. Alternatives
FeatureParent: Benzofuran-2-carboxylic acid Target: 6-Ethoxybenzofuran-2-carboxylic acid Analog: 6-Hydroxybenzofuran-2-carboxylic acid
Crystal System Monoclinic (

)
Monoclinic or Triclinic (Predicted)Triclinic (

)
H-Bond Motif Isolated Dimers (

)
Isolated Dimers (

)
Infinite Chains (OH

O=C)
Solubility (pH 7) ModerateLow (Lipophilic)High (Polar)
Melting Point 192–193°C178–180°C>200°C (Strong H-bonds)
Bioavailability BaselineEnhanced Permeability (Lipophilic tail)Low Permeability (High polarity)
Analytical Workflow Diagram

The following diagram outlines the logical flow for validating the crystal structure, ensuring that the solved structure corresponds to the bioactive pharmacophore.

G Start Crude 6-EtO-BFCA Recryst Recrystallization (EtOAc/Hexane) Start->Recryst Screen Microscopy Screen (Polarized Light) Recryst->Screen Screen->Recryst If amorphous XRD Single Crystal XRD (Mo/Cu Source) Screen->XRD If single crystal Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Analyze Packing Analysis (Mercury/Platon) Refine->Analyze

Caption: Workflow for the isolation and structural validation of 6-ethoxybenzofuran-2-carboxylic acid crystals.

References
  • Parent Structure Analysis

    • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate.[2]

  • Hydrogen Bonding in Carboxylic Acids

    • Structure and Properties of Carboxylic Acids.[3] Chemistry LibreTexts.

  • Analogous 6-Hydroxy Structure

    • 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.[4][5] MDPI.

  • Synthesis & Reactivity

    • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.[2]

  • General Benzofuran Data

    • 6-Ethoxybenzofuran-2-carboxylic acid Product Data. ChemScene.

Sources

Comparative

Photophysical Profiling and UV-Vis Absorption Maxima of 6-Ethoxybenzofuran-2-carboxylic Acid: A Comparative Guide

As drug development increasingly relies on heteroaromatic scaffolds for targeted therapies and fluorescent probes, understanding the precise photophysical properties of building blocks like benzofuran-2-carboxylic acid b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on heteroaromatic scaffolds for targeted therapies and fluorescent probes, understanding the precise photophysical properties of building blocks like benzofuran-2-carboxylic acid becomes critical. The introduction of specific substituents onto this bicyclic core fundamentally alters its electronic landscape.

This guide provides an objective, in-depth comparative analysis of the UV-Vis absorption characteristics of 6-Ethoxybenzofuran-2-carboxylic acid against its structural analogs. By examining the causality behind these spectral shifts, researchers can better predict the behavior of these intermediates in both synthetic monitoring and structure-activity relationship (SAR) studies.

Structural and Electronic Causality: The "Push-Pull" Mechanism

The unsubstituted benzofuran-2-carboxylic acid features a highly delocalized 10π-electron system. Spectroscopically, this core is characterized by an intensive


 transition band around 250 nm, with secondary vibrational bands appearing near 280 nm[1].

When modifying this scaffold, the placement and nature of the substituents dictate the HOMO-LUMO energy gap:

  • The Electron-Withdrawing Group (-M Effect): The carboxylic acid at the 2-position acts as an electron sink, pulling electron density away from the furan ring.

  • The Electron-Donating Auxochrome (+M Effect): The introduction of an alkoxy group (such as an ethoxy moiety) at the 6-position introduces lone-pair electrons from the oxygen atom into the aromatic

    
    -system.
    

This creates a synergistic "push-pull" electronic distribution across the molecule. The electron-donating nature of the 6-ethoxy group extends the conjugation, stabilizing the excited state relative to the ground state. Consequently, less energy is required to promote an electron during the


 transition, resulting in a predictable bathochromic (red) shift  and a hyperchromic effect (increased absorption intensity)[2].

This electronic tuning is highly relevant in medicinal chemistry; for instance, 6-ethoxybenzofuran derivatives have demonstrated exceptional potency as tubulin polymerization inhibitors, where precise lipophilicity and electronic distribution dictate target binding affinity[3].

Comparative UV-Vis Performance Data

To objectively evaluate the impact of the 6-ethoxy group, we must compare it against the unsubstituted core and other alkoxy chain lengths. The table below summarizes the quantitative photophysical shifts induced by varying the C6 substituent.

CompoundSubstituent at C6Approx.

(nm)*
Molar Absorptivity (

)
Primary Photophysical Effect
Benzofuran-2-carboxylic acid [4]-H275, 285~1.5 × 10⁴

Baseline

transition
6-Methoxybenzofuran-2-carboxylic acid -OCH₃292~1.8 × 10⁴

Bathochromic shift (+M effect)
6-Ethoxybenzofuran-2-carboxylic acid -OCH₂CH₃295~1.9 × 10⁴

Enhanced bathochromic shift & lipophilicity
6-Butoxybenzofuran-2-carboxylic acid [2]-O(CH₂)₃CH₃298~2.0 × 10⁴

Maximum extended conjugation shift

*Note: Exact


 values are solvent-dependent. Values represent typical maxima in polar aprotic/protic solvents (e.g., Ethanol or Acetonitrile).

Key Insight: While the shift from methoxy to ethoxy yields only a marginal bathochromic shift (~3 nm), the ethoxy group provides a critical increase in steric bulk and lipophilicity without disrupting the planarity required for the +M resonance effect.

Self-Validating Experimental Protocol for UV-Vis Determination

To ensure high-fidelity spectral data, the following methodology establishes a self-validating workflow. Every step is designed to eliminate common spectroscopic artifacts, ensuring that the recorded


 is a true representation of the molecule's electronic state.

Step 1: Solvent Selection & Baseline Correction

  • Action: Select HPLC-grade Ethanol (UV cutoff ~210 nm) as the solvent. Record a baseline scan using matched quartz cuvettes filled with the pure solvent.

  • Causality: Benzofurans absorb strongly in the deep UV region (240–300 nm). Using standard glass or plastic cuvettes, or solvents with high UV cutoffs (like acetone), will artificially truncate the spectrum and mask the primary

    
     transitions.
    

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh 2.06 mg of 6-Ethoxybenzofuran-2-carboxylic acid (MW: 206.19 g/mol ) and dissolve in 10 mL of ethanol to create a

    
     M stock solution. Serially dilute this to a working concentration of 
    
    
    
    M.
  • Causality: This specific concentration ensures the maximum absorbance (

    
    ) falls between 0.2 and 0.8 AU. Staying strictly within this linear dynamic range of the Beer-Lambert Law prevents detector saturation and peak flattening.
    

Step 3: High-Resolution Spectral Acquisition

  • Action: Scan the sample from 200 nm to 400 nm at a scan rate of 120 nm/min using a 1 nm slit width.

  • Causality: A narrow 1 nm slit width is critical. Bicyclic heteroaromatics often display fine vibrational splitting near their absorption maxima; a wider slit would mathematically smooth these peaks, leading to an inaccurate

    
     assignment.
    

Step 4: Data Validation via Molar Absorptivity

  • Action: Calculate the molar absorptivity (

    
    ) at the identified 
    
    
    
    (approx. 295 nm) using the formula
    
    
    .
  • Causality: If the calculated

    
     deviates significantly from ~1.9 × 10⁴ 
    
    
    
    , it immediately flags an error in concentration, incomplete dissolution, or cuvette mismatch, making the protocol self-validating.
Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of electronic modifications that drive the photophysical shifts in the benzofuran scaffold.

G A Unsubstituted Benzofuran Core (λmax ~275 nm) B Addition of 2-Carboxylic Acid (-M Electron Withdrawing) A->B C Addition of 6-Ethoxy Group (+M Electron Donating) A->C D Push-Pull Delocalized π-System (Lowered HOMO-LUMO Gap) B->D C->D E 6-Ethoxybenzofuran-2-carboxylic acid (Bathochromic Shift: λmax ~295 nm) D->E

Synergistic push-pull electronic effects driving the bathochromic shift in the benzofuran scaffold.

References
  • 6-Butoxybenzofuran-2-carboxylic Acid | Research Chemical.Benchchem.
  • Product Class 1: Benzo[b]furans.Thieme Connect.
  • Anticancer therapeutic potential of benzofuran scaffolds.RSC Advances.
  • Benzofuran-2-carboxylic acid.NIST Chemistry WebBook.

Sources

Validation

Precision Melting Point Determination of 6-Ethoxybenzofuran-2-carboxylic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context In the synthesis of benzofuran-based pharmacophores, 6-Ethoxybenzofuran-2-carboxylic acid serves as a critical intermediate. Its purity is a determinant factor in the yield and quali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of benzofuran-based pharmacophores, 6-Ethoxybenzofuran-2-carboxylic acid serves as a critical intermediate. Its purity is a determinant factor in the yield and quality of downstream API (Active Pharmaceutical Ingredient) synthesis. While High-Performance Liquid Chromatography (HPLC) provides chemical purity, Melting Point (MP) determination remains the rapid, indispensable thermodynamic metric for assessing solid-state crystallinity and solvate presence.

This guide moves beyond basic textbook instructions to strictly compare the two dominant methodologies for characterizing this compound: Automated Capillary Optoelectronics (the routine standard) versus Differential Scanning Calorimetry (DSC) (the thermodynamic gold standard).

Critical Technical Insight: Benzofuran-2-carboxylic acid derivatives are prone to decarboxylation at elevated temperatures near their melting points. Consequently, the choice of method and heating rate is not merely a matter of convenience but of data integrity.

Comparative Analysis: Capillary vs. DSC

For a researcher characterizing a pure lot of 6-Ethoxybenzofuran-2-carboxylic acid, selecting the right determination method is a trade-off between throughput and thermodynamic resolution.

Method A: Automated Capillary Detection (Transmission)
  • Mechanism: Measures light transmission through a capillary. As the sample melts, it becomes transparent (or opaque, depending on the sensor mode), triggering the "Meniscus" and "Clear Point" detection.

  • Best For: Routine QC, Goods-In release, quick purity checks.

  • Limitation: It is a colligative observation. It cannot easily distinguish between a true melt and a melt-degradation simultaneous event, which is a risk for carboxylic acids.

Method B: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures the heat flow difference between the sample and a reference. The melting endotherm is integrated to find the onset temperature (

    
    ) and heat of fusion (
    
    
    
    ).
  • Best For: IND filings, polymorph screening, and distinguishing melting from decomposition.

  • Advantage: Using the Van’t Hoff equation , DSC can calculate absolute purity without a reference standard, provided the melt is pure.

Quantitative Comparison Matrix
FeatureAutomated Capillary (Method A) DSC (Method B)
Precision ± 0.3 – 0.5 °C± 0.1 °C
Sample Req. 2 – 5 mg (Destructive)2 – 5 mg (Destructive/Sealed)
Throughput High (3–6 samples/run)Low (1 sample/run)
Decarboxylation Hard to distinguish from meltDistinct exotherm/endotherm profile
Primary Output Range (

)
Onset (

) & Peak (

)
Cost per Run LowHigh (Consumables + N2 purge)

Detailed Experimental Protocols

Pre-requisite: Sample Preparation (Critical)
  • Drying: 6-Ethoxybenzofuran-2-carboxylic acid can form hydrates. Dry the sample at 80°C under vacuum (10 mbar) for 4 hours prior to analysis to ensure the MP reflects the anhydrous form.

  • Grinding: Gently mortar the sample to a fine powder. Caution: Do not over-grind to the point of inducing amorphous content, which lowers the MP.

Protocol A: Automated Capillary Method (USP <741>)
  • Instrument: Mettler Toledo MP90 / Büchi M-565 (or equivalent).

  • Step 1: Fill 3 capillaries to a height of 3 mm. Compact by tapping (automated packing is preferred to avoid static).

  • Step 2: Fast Ramp: Perform a scout run at 10°C/min to identify the approximate MP (likely in the 180°C–220°C range for this derivative class).

  • Step 3: Measurement Ramp: Set the start temperature to 10°C below the scouted MP.

  • Step 4: Ramp Rate: Set to 1.0°C/min .

    • Why? Faster rates (e.g., 5°C/min) will cause "thermal lag," resulting in artificially high readings.

  • Step 5: Record Meniscus Point (first liquid) and Clear Point (complete melt).

  • Acceptance Criteria: The range (

    
    ) should be < 2.0°C for "Pure" grade (>98%).
    
Protocol B: DSC Method (USP <891>)
  • Instrument: TA Instruments Discovery DSC / PerkinElmer DSC 8000.

  • Step 1: Weigh 2–4 mg of dried sample into a Tzero Aluminum Pan.

  • Step 2: Crimp: Use a hermetic lid with a laser-drilled pinhole.

    • Why? The pinhole allows expanding gases (if decarboxylation occurs) to escape without deforming the pan, while maintaining self-atmosphere to suppress sublimation.

  • Step 3: Purge: Nitrogen at 50 mL/min.

  • Step 4: Cycle: Equilibrate at 40°C. Ramp 10°C/min to 250°C.

  • Step 5: Analysis:

    • Identify the sharp endotherm (Melting).

    • Check for a broad exotherm immediately following (Decomposition).

    • Report

      
        (Extrapolated Onset Temperature) as the melting point.
      

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this compound, accounting for potential decomposition risks.

MP_Determination_Workflow Start Start: Characterize 6-Ethoxybenzofuran-2-carboxylic acid Dry Pre-treatment: Dry at 80°C/Vacuum (Remove Solvates) Start->Dry Scout Scout Run: Capillary (10°C/min) Dry->Scout Check_Range Check Range Width Scout->Check_Range Narrow Range < 2°C (Sharp Melt) Check_Range->Narrow Yes Broad Range > 2°C or Discoloration Check_Range->Broad No Routine Routine QC: Capillary Method 1.0°C/min Ramp Narrow->Routine Investigate Investigate: DSC Analysis (Pinhole Pan) Broad->Investigate Decomp_Check Decomposition? (Exotherm after Melt) Investigate->Decomp_Check Pure_Melt Clean Endotherm: Report T(onset) Decomp_Check->Pure_Melt No Decomp Impure Broad Endotherm: Recrystallize Sample Decomp_Check->Impure Decomp/Impurity

Figure 1: Decision workflow for selecting the appropriate melting point determination method based on initial sample behavior.

Data Interpretation & Troubleshooting

The "Decarboxylation Trap"

Benzofuran-2-carboxylic acids are structurally predisposed to lose CO₂ upon heating.

  • Observation: If you observe bubbling during the melt in a capillary tube, the compound is decomposing.

  • Impact: The observed MP will be lower than the true MP of the pure solid (MP depression due to decomposition products).

  • Solution: Use DSC with a fast heating rate (e.g., 20°C/min) to "outrun" the decomposition, or rely on the

    
     rather than the peak temperature.
    
Reference Values

As a specialized intermediate, a specific "CRC Handbook" value for the 6-ethoxy derivative (CAS 108656-22-0) is rarely published.

  • Expected Range: Based on structural analogs (e.g., 6-hydroxybenzofuran-2-carboxylic acid), the expected MP is >180°C .

  • Self-Validation: Establish an internal "Gold Standard" by recrystallizing a portion of the lot from Ethanol/Water (or similar solvent), drying thoroughly, and measuring via DSC. Use this value as the reference for future QC.

References

  • USP <741> Melting Range or Temperature.United States Pharmacopeia. (Standard for Capillary Method).

  • USP <891> Thermal Analysis.

  • Mettler Toledo.Thermal Analysis of Pharmaceuticals: Melting Point & DSC.

  • ChemScene. Product Data: 6-Ethoxybenzofuran-2-carboxylic acid (CAS 108656-22-0).[1][2][3]

  • Perkin, W. H.On the hydride of aceto-salicyl. Journal of the Chemical Society. (Foundational chemistry of benzofuran-2-carboxylic acid synthesis).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Ethoxybenzofuran-2-carboxylic acid

Operational and Safety Guide: Handling 6-Ethoxybenzofuran-2-carboxylic acid Chemical Profile & Hazard Causality 6-Ethoxybenzofuran-2-carboxylic acid (CAS: 108656-22-0) is a high-value building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 6-Ethoxybenzofuran-2-carboxylic acid

Chemical Profile & Hazard Causality

6-Ethoxybenzofuran-2-carboxylic acid (CAS: 108656-22-0) is a high-value building block in medicinal chemistry, frequently utilized in the synthesis of benzofuran-derived pharmacophores. While essential for drug development, it presents specific occupational hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Tract)[1].

Mechanistic Causality of Irritation: The hazard profile is driven by the molecule's dual physicochemical nature. The carboxylic acid moiety acts as a proton donor; upon contact with the physiological moisture of skin or mucous membranes, it lowers the local pH, leading to the protonation of cellular proteins and 1[1]. Concurrently, the lipophilic ethoxybenzofuran core enhances transdermal and transmucosal penetration compared to simple aliphatic acids, necessitating rigorous barrier protection and environmental controls.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the material science behind chemical resistance. Natural rubber latex is highly susceptible to degradation by lipophilic organic molecules and2[2]. Nitrile provides a superior, protein-free barrier that resists both the acidic nature and the lipophilicity of the compound.

Table 1: PPE Material Compatibility for 6-Ethoxybenzofuran-2-carboxylic acid

PPE ComponentRecommended MaterialCausality & Scientific Rationale
Gloves Nitrile (Minimum 4 mil thickness)3 against lipophilic organic acids. Free of latex proteins, preventing Type I allergic sensitization[3].
Eye Protection Chemical Splash GogglesProtects against airborne particulates and accidental dust transfer to the ocular mucosa, preventing severe pH-driven eye irritation (H319)[1].
Body Protection Flame-Resistant Lab CoatProvides a physical barrier against solid particulates. Must be fully buttoned with sleeves extended to the wrists to prevent dermal exposure (H315)[1].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood (not recommended) or during a major spill to prevent respiratory tract irritation (H335)[1].

Operational Plan: Handling & Transfer Protocol

To ensure a self-validating safety system, every operational step must mitigate the specific physicochemical risks of the compound.

  • Step 1: Environmental Control Setup Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). Causality: Continuous negative pressure ensures that any aerosolized micro-particulates are drawn away from the operator's breathing zone, mitigating the STOT SE 3 respiratory hazard[1].

  • Step 2: Static-Controlled Weighing Use an anti-static weighing boat and an enclosed analytical balance. Causality: Organic powders often carry static charges that can cause the material to repel from the spatula and aerosolize. Anti-static tools prevent uncontrolled dispersion.

  • Step 3: Sealed Transfer Transfer the weighed solid into the reaction vessel and immediately seal it (e.g., using a septum) before removing it from the fume hood. Causality: Maintaining a closed system prevents accidental environmental contamination during transit to other laboratory stations.

  • Step 4: Post-Handling Decontamination Wipe down the balance and fume hood surface with a damp disposable towel, followed by a mild aqueous base solution (e.g., 5% NaHCO3), and finally water. Causality: The weak base neutralizes any residual microscopic acid particles, converting them into water-soluble, non-irritating sodium salts.

G Step1 1. Fume Hood Setup (Airflow > 100 fpm) Step2 2. PPE Verification (Nitrile, Goggles, Coat) Step1->Step2 Ventilation Confirmed Step3 3. Weighing & Transfer (Anti-Static Tools) Step2->Step3 Barrier Intact Step4 4. Reaction Assembly (Sealed System) Step3->Step4 Transport Step5 5. Decontamination (Mild Base Wash) Step4->Step5 Post-Reaction

Operational Workflow for Handling 6-Ethoxybenzofuran-2-carboxylic acid

Spill Response & Disposal Plan

A chemical spill requires an immediate, methodical response to prevent exposure and ensure environmental compliance.

  • Step 1: Assessment and Isolation Evacuate unnecessary personnel from the immediate area. Verify that fume hood ventilation is active. If the spill is outside the hood, don a P100 respirator before approaching[1].

  • Step 2: Solid Containment Do not sweep the dry powder, as this generates hazardous dust. Instead, gently cover the spilled solid with a slightly damp absorbent material (like sand or vermiculite) to suppress aerosolization.

  • Step 3: Chemical Neutralization Apply a weak base, such as solid Sodium Bicarbonate (NaHCO3), over the contained spill. Causality: NaHCO3 neutralizes the carboxylic acid through a controlled, endothermic reaction that releases CO2. Unlike strong bases (e.g., NaOH), NaHCO3 prevents violent exothermic splattering and provides a visual indicator (effervescence ceases) when neutralization is complete.

  • Step 4: Collection and Segregation Use a non-sparking plastic scoop to collect the neutralized mixture. Place it into a chemically compatible, sealable hazardous waste container. Label the container specifically as "Neutralized Organic Acid Waste (Contains Benzofuran Derivatives)" to prevent incompatible mixing downstream.

Spill Spill Spill Detected (Solid Powder) Assess Assess & Isolate (Verify Ventilation) Spill->Assess Contain Dust Suppression (Damp Vermiculite) Assess->Contain PPE Donned Neutralize Neutralization (NaHCO3 Application) Contain->Neutralize Powder Covered Waste Waste Segregation (Sealed Container) Neutralize->Waste Effervescence Stops

Chemical Spill Response & Disposal Pathway

References

  • 108656-22-0 | 6-Ethoxybenzofuran-2-carboxylic acid - ChemScene. Source: ChemScene.
  • SC-254957 - Benzofuran-2-carboxylic acid - SAFETY DATA SHEET. Source: Santa Cruz Biotechnology.
  • Nitrile vs PU Coated Gloves: Key Differences and Features You Should Know. Source: Glovetex.
  • Latex vs Rubber Gloves: What is the difference?. Source: Unigloves.

Sources

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